molecular formula C6H6N4 B3086519 Imidazo[1,2-a]pyrazin-6-amine CAS No. 1159818-69-5

Imidazo[1,2-a]pyrazin-6-amine

Cat. No.: B3086519
CAS No.: 1159818-69-5
M. Wt: 134.14 g/mol
InChI Key: UMJRHBACOXVNSV-UHFFFAOYSA-N
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Description

Product Overview Imidazo[1,2-a]pyrazin-6-amine (CAS Number: 1159818-69-5) is a high-purity heterocyclic amine serving as a valuable chemical building block in organic synthesis and drug discovery research. With a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol, this compound features a fused imidazo[1,2-a]pyrazine core, which offers diverse opportunities for functionalization and is a key intermediate in constructing complex molecular structures . Applications and Research Value This compound is recognized for its role as a versatile intermediate in medicinal chemistry and materials science. Its unique fused bicyclic structure, incorporating both imidazole and pyrazine rings, makes it a privileged scaffold for designing novel bioactive molecules . Researchers utilize Imidazo[1,2-a]pyrazin-6-amine in various reactions, including nucleophilic substitutions, cycloadditions, and transition metal-catalyzed coupling reactions, to create targeted compounds for pharmaceutical and agrochemical research . Its utility in generating molecular diversity makes it a critical component in the development of innovative substances for various research applications. Quality, Safety, and Handling The typical purity offered for this compound is 98% . It is essential to handle this material with care. It is classified with the signal word "Danger" and hazard statement H314, indicating that it causes severe skin burns and eye damage . Appropriate personal protective equipment should be worn. This product requires specific storage conditions: keep in a dark place, sealed in a dry environment, and at a temperature of 2-8°C . Ordering Information Imidazo[1,2-a]pyrazin-6-amine is available in various quantities for research purposes. This product is intended for Research Use Only and is not intended for human or animal use . All prices are listed in USD, and multiple packaging options are available to suit your project needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJRHBACOXVNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scaffold Hopping and Structural Dynamics: The Imidazopyrazine Core and Fused Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen bridgehead fused heterocycles are foundational to modern medicinal chemistry, offering versatile scaffolds for targeting kinases, viral nucleoproteins, and central nervous system (CNS) receptors. Among these, the imidazo[1,2-a]pyrazine core has emerged as a privileged bioisostere, particularly for purine replacement strategies. This technical guide explores the structural relationship between imidazopyrazine and other fused heterocycles, detailing the rational design principles, scaffold hopping logic, and the causality behind advanced synthetic methodologies used by drug development professionals.

Structural Anatomy and Bioisosterism

The imidazo[1,2-a]pyrazine scaffold is a 5,6-fused bicyclic system comprising an electron-rich imidazole ring fused to an electron-deficient pyrazine ring. This unique electronic push-pull system imparts distinct physicochemical properties compared to its structural cousins, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]triazines[1].

In kinase inhibitor design, the purine ring (adenine/guanine) is the endogenous standard for binding the ATP-binding pocket. However, purines suffer from significant metabolic liabilities, most notably their susceptibility to in vivo degradation by nucleosidases which cleave the C-8 position[2]. Scaffold hopping to imidazopyrazine or pyrazolo[1,5-a]triazine perfectly mimics the hydrogen-bonding profile (acceptor-donor motifs) required for kinase hinge-region binding while completely bypassing this metabolic liability[2].

Table 1: Physicochemical and Structural Comparison of Fused Heterocycles
ScaffoldRing SystemKey Bioisosteric RolePrimary Liability / AdvantageExample Target / Application
Purine 6,5-fused (Pyrimidine + Imidazole)Endogenous standardLiability : Rapid nucleosidase cleavage at C-8.Roscovitine (CDK Inhibitor)
Imidazo[1,2-a]pyrazine 5,6-fused (Imidazole + Pyrazine)Purine bioisostereAdvantage : High metabolic stability; novel patent space.A4 (Influenza NP Inhibitor)
Pyrazolo[1,5-a]-1,3,5-triazine 5,6-fused (Pyrazole + Triazine)Purine bioisostereAdvantage : Enhanced in vivo stability and CDK selectivity.GP0210 (CDK Inhibitor)
Imidazo[1,2-a]pyridine 5,6-fused (Imidazole + Pyridine)Indole/Purine bioisostereAdvantage : Excellent lipophilicity for CNS penetration.Zolpidem (GABA-A Agonist)

Rational Design and Scaffold Hopping Logic

The transition from endogenous purines to synthetic imidazopyrazines is driven by the need to optimize pharmacokinetic (PK) profiles without sacrificing pharmacodynamic (PD) potency. For example, in the development of cyclin-dependent kinase (CDK) inhibitors, replacing the purine core of (R)-roscovitine with a pyrazolo[1,5-a]triazine or imidazopyrazine core yielded second-generation analogues with significantly higher potency and resistance to enzymatic degradation[2]. Similarly, phenotypic screening has recently identified imidazo[1,2-a]pyrazine derivatives (e.g., compound A4) as potent, broad-spectrum inhibitors of the influenza A virus nucleoprotein (NP), overcoming resistance to FDA-approved drugs like oseltamivir[3].

ScaffoldHopping Purine Purine Core (Endogenous Kinase Binder) Issues Metabolic Instability (Nucleosidase Cleavage) Purine->Issues ScaffoldHop Scaffold Hopping (Bioisosteric Replacement) Purine->ScaffoldHop Imidazopyrazine Imidazo[1,2-a]pyrazine (Enhanced Stability) ScaffoldHop->Imidazopyrazine Pyrazolotriazine Pyrazolo[1,5-a]triazine (Alternative Bioisostere) ScaffoldHop->Pyrazolotriazine

Caption: Logical flow of scaffold hopping from purine to imidazopyrazine.

Self-Validating Synthetic Methodologies

To harness the imidazopyrazine core, medicinal chemists rely on robust, high-yielding synthetic protocols. The following methodologies emphasize the causality behind solvent and catalyst selection, incorporating self-validating quality control steps to ensure structural integrity.

Protocol 1: Classical Condensation for First-Generation Imidazo[1,2-a]pyrazines

The classical route involves the condensation of 2-aminopyrazine with an


-halocarbonyl compound (e.g., chloroacetaldehyde or 

-bromoacetophenone).
  • Causality of Solvent Selection : Historically, this reaction was performed in Dimethylformamide (DMF). However, DMF leads to low yields due to side reactions and difficult solvent removal. Switching to methanol capitalizes on the solubility dynamics: the starting materials are soluble, but the resulting fused bicyclic product is highly insoluble in cold methanol, driving the reaction forward via Le Chatelier's principle and allowing isolation via simple filtration (up to 98% yield)[4].

Step-by-Step Workflow:

  • Preparation : Dissolve 1.0 eq of 2-aminopyrazine in anhydrous methanol (0.5 M concentration).

  • Addition : Dropwise add 1.2 eq of chloroacetaldehyde (50% aqueous solution) while stirring at room temperature.

  • Reflux : Heat the mixture to reflux (65°C) for 4–6 hours.

  • Validation Checkpoint (Self-Validation) : Monitor the reaction via TLC (EtOAc/Hexane 1:1). The disappearance of the 2-aminopyrazine spot and the appearance of a highly fluorescent spot under 254 nm UV light confirms the formation of the aromatic fused system.

  • Isolation : Cool the reaction mixture to 0°C. The product will precipitate. Filter and wash with cold methanol.

  • Structural Confirmation : Conduct

    
    H-NMR. The successful fusion is validated by the characteristic downfield shift of the newly formed imidazole protons (typically >7.5 ppm) due to the extended aromatic ring current.
    
Protocol 2: Iodine-Catalyzed Groebke-Blackburn-Bienayme (GBB) Multicomponent Reaction

For rapid library generation, the [4+1] cycloaddition via the GBB multicomponent reaction (MCR) is preferred. It condenses an aryl aldehyde, 2-aminopyrazine, and an isocyanide (e.g., tert-butyl isocyanide)[5].

  • Causality of Catalyst Selection : Traditional GBB reactions require harsh thermal conditions or expensive transition metal catalysts. Utilizing molecular iodine (

    
    )  provides a mild, cost-effective Lewis acid that efficiently activates the imine intermediate for nucleophilic attack by the isocyanide at room temperature. This minimizes thermal degradation and suppresses unwanted polymerization of the isocyanide[5].
    

Step-by-Step Workflow:

  • Assembly : In a round-bottom flask, combine 1.0 eq of 2-aminopyrazine and 1.0 eq of aryl aldehyde in dichloromethane (DCM).

  • Catalysis : Add 10 mol% of molecular iodine (

    
    ). Stir for 30 minutes at room temperature to allow complete iminium ion formation.
    
  • Cycloaddition : Add 1.0 eq of tert-butyl isocyanide dropwise. Stir for an additional 2–4 hours.

  • Validation Checkpoint (Self-Validation) : Track the reaction via LC-MS. The intermediate iminium ion mass should completely transition to the [4+1] cycloaddition exact mass. The color of the iodine will also fade as it is consumed/regenerated in the catalytic cycle.

  • Quenching : Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize residual iodine. Extract with DCM.
    
  • Purification : Purify via silica gel column chromatography to isolate the 3-amino-imidazo[1,2-a]pyrazine derivative.

GBBSynthesis Step1 Step 1: Reagent Assembly 2-Aminopyrazine + Aldehyde + Isocyanide Step2 Step 2: Iodine (I2) Catalyst Mild Lewis Acid Activation Step1->Step2 Step3 Step 3: Iminium Ion Formation Nucleophilic Attack Step2->Step3 Step4 Step 4: [4+1] Cycloaddition Imidazo[1,2-a]pyrazine Core Step3->Step4

Caption: Step-by-step workflow of the iodine-catalyzed GBB multicomponent reaction.

Protocol 3: Late-Stage Functionalization via Bromination

To introduce diversity at the 3-position (a critical vector for probing the kinase hinge region), bromination is required.

  • Causality of Reagent Selection : Direct bromination with molecular bromine (

    
    ) often yields inseparable mixtures of dibrominated regioisomers and requires cumbersome workups[4]. Instead, using N-Bromosuccinimide (NBS)  ensures highly regioselective electrophilic aromatic halogenation (EAH) precisely at the C-3 position, which possesses the greatest electron density in the imidazopyrazine core.
    

Step-by-Step Workflow:

  • Preparation : Dissolve the imidazo[1,2-a]pyrazine core in acetonitrile.

  • Halogenation : Add 1.05 eq of NBS at 0°C. Protect the reaction from light to prevent radical side reactions.

  • Validation Checkpoint : TLC monitoring will show a slightly less polar spot (the brominated product).

  • Workup : Wash with water to remove the succinimide byproduct, yielding the pure 3-bromoimidazo[1,2-a]pyrazine ready for downstream Suzuki-Miyaura cross-coupling.

Conclusion

The structural relationship between imidazopyrazine and other fused heterocycles is defined by its superior bioisosteric properties, offering a highly stable, synthetically tractable alternative to endogenous purines. By leveraging rational scaffold hopping and self-validating synthetic protocols—such as methanol-driven condensations and iodine-catalyzed multicomponent reactions—drug development professionals can efficiently navigate patent spaces and optimize the PK/PD profiles of next-generation therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A Source: TSI Journals URL
  • Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)
  • Source: RSC Advances (RSC Publishing)
  • Source: National Institutes of Health (NIH)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL

Sources

Imidazo[1,2-a]pyrazine core as a privileged scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. The imidazo[1,2-a]pyrazine core—a fused bicyclic nitrogen-containing heterocycle featuring a bridgehead nitrogen—has emerged as a highly versatile and potent pharmacophore[1]. Originally recognized for its purine-mimetic properties, this scaffold has transcended its traditional role as an ATP-competitive kinase inhibitor. Today, it is actively deployed across diverse therapeutic areas, including immuno-oncology, virology, and neurology. This whitepaper provides an in-depth technical analysis of the imidazo[1,2-a]pyrazine core, detailing the structural causality behind its efficacy, emerging biological targets, and validated experimental workflows for its optimization.

Structural Rationale: The Purine Bioisostere

The imidazo[1,2-a]pyrazine scaffold is structurally characterized by a five-membered imidazole ring fused to a six-membered pyrazine ring[1]. Its status as a "privileged" scaffold stems from its exceptional physicochemical profile:

  • Electronic Distribution: The arrangement of nitrogen atoms creates a specific hydrogen bond donor/acceptor topology that perfectly mimics the adenine ring of ATP.

  • Hinge-Binding Competence: In kinase targets, the nitrogen at the 1-position and the C-H at the 2-position frequently engage the kinase hinge region via bidentate hydrogen bonding, anchoring the molecule deep within the ATP-binding pocket[2].

  • Vectorial Trajectory: The 3-, 6-, and 8-positions of the core offer distinct exit vectors. Substitutions at these positions allow medicinal chemists to probe the solvent-accessible regions, the ribose-binding pocket, and the selectivity pocket of various enzymes without disrupting the primary hinge interaction[3],[4].

Oncology Applications: Mastering the Kinase Hinge Region

Aurora Kinase Inhibition & Pharmacokinetic Optimization

Aurora kinases (A and B) are critical regulators of mitosis, and their inhibition is a validated strategy for inducing apoptosis in proliferating cancer cells[3]. Early imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors demonstrated potent in vitro activity but suffered from poor oral bioavailability due to rapid hepatic clearance[3].

Causality in Optimization: To overcome this, researchers targeted the solvent-accessible 8-position of the core. Because this position projects outward from the kinase binding pocket, modifying it does not incur a steric penalty against the target. By incorporating fluorine and deuterium atoms into the alkyl amine substituents at the 8-position, researchers successfully blocked cytochrome P450-mediated oxidation. The stronger carbon-deuterium bond (a result of the kinetic isotope effect) reduced metabolic clearance across multiple species, yielding Compound 25—a highly potent, orally bioavailable preclinical candidate[4].

PI3K Inhibition & Conformational Restriction

The phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in human cancers[2]. While the imidazo[1,2-a]pyrazine core is an excellent PI3K binder, achieving selectivity among PI3K isoforms (α, β, γ, δ) is notoriously difficult due to the high homology of their ATP-binding sites.

Causality in Optimization: To achieve isoform selectivity, researchers applied a conformational restriction strategy to lead compounds like ETP-46321. By synthesizing tricyclic imidazo[1,2-a]pyrazine derivatives, they rigidified the scaffold. This forced the molecule to adopt a specific three-dimensional geometry that preferentially projects into the unique solvent-accessible topological features of the PI3Kα isoform, resulting in Compound 8q, which boasts an exceptional PI3Kα/δ selectivity profile[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K (Target of Imidazo[1,2-a]pyrazines) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTORC1 / Cell Survival AKT->mTOR Inhibitor Imidazo[1,2-a]pyrazine (e.g., ETP-46321) Inhibitor->PI3K ATP-competitive inhibition

PI3K/AKT signaling pathway illustrating intervention by imidazo[1,2-a]pyrazine inhibitors.

Beyond Kinases: Immuno-Oncology, Virology, and Neurology

The utility of the imidazo[1,2-a]pyrazine core extends far beyond traditional kinase inhibition, proving its worth against novel and challenging targets.

  • Immuno-Oncology (ENPP1 Inhibition): ENPP1 is a negative regulator of the cGAS-STING immune pathway, functioning by hydrolyzing 2'3'-cGAMP. Recent optimization of the imidazo[1,2-a]pyrazine scaffold yielded Compound 7, a highly selective ENPP1 inhibitor (IC50 = 5.70 nM). By preventing cGAMP hydrolysis, Compound 7 enhances STING pathway downstream targets (IFNB1, CXCL10). In murine models, combining Compound 7 with an anti-PD-1 antibody achieved a synergistic 77.7% tumor growth inhibition rate[6].

  • Virology (Influenza A Nucleoprotein): With Influenza A viruses (IAVs) developing resistance to FDA-approved drugs like oseltamivir, new mechanisms are urgently needed[7]. Phenotypic screening identified the imidazo[1,2-a]pyrazine derivative A4 as a potent, broad-spectrum antiviral. Mechanistically, A4 acts as a nucleozin-like inhibitor, inducing the abnormal cytoplasmic aggregation of the highly conserved viral nucleoprotein (NP) and preventing its essential nuclear accumulation[8].

  • Neurology (AMPAR Modulation): To treat partial-onset seizures without the severe motor impairment caused by non-selective antagonists, researchers utilized the imidazo[1,2-a]pyrazine core to discover Compound 5. This molecule acts as a sub-nanomolar, brain-penetrant negative modulator selectively targeting AMPA receptors associated with the TARP γ-8 auxiliary subunit[9].

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of key imidazo[1,2-a]pyrazine derivatives discussed in recent literature.

Compound / DerivativePrimary TargetPotency / EfficacyTherapeutic AreaKey Optimization & Mechanistic Note
Compound 25 Aurora Kinases (A/B)Sub-nanomolar IC50OncologyF/D incorporation at C-8 improved oral PK and blocked metabolism[4].
Compound 8q PI3KαHigh PotencyOncologyTricyclic conformational restriction achieved high PI3Kα/δ selectivity[5].
Compound 7 ENPP1IC50 = 5.70 nMImmuno-OncologyPrevents cGAMP hydrolysis; synergistic with anti-PD-1 therapies[6].
Compound A4 Influenza NPIR = 95.98%VirologyInduces cytoplasmic clustering of viral NP; active against resistant H1N1[8].
Compound 5 AMPAR (TARP γ-8)Sub-nanomolar IC50NeurologySelective negative modulator; mitigates motor impairment side effects[9].

Validated Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and pharmacological validation of imidazo[1,2-a]pyrazine derivatives.

Protocol 1: Synthesis of the Core via Multicomponent Reaction (MCR)

Rationale: Traditional stepwise syntheses often suffer from low yields. An Ugi-type multicomponent reaction provides a highly convergent, atom-economical approach to functionalized imidazo[1,2-a]pyrazines[1].

  • Reagent Assembly: In a reaction vessel, combine 1.0 equivalent of 2-aminopyrazine (acting as the heterocyclic amidine source), 1.0 equivalent of an aldehyde (e.g., p-chlorobenzaldehyde), and 1.0 equivalent of an isocyanide (e.g., tert-butylisocyanide) in PEG-400 solvent.

  • Catalysis: Introduce 10 mol% of a Lewis acid catalyst, such as zirconium(IV) chloride (ZrCl4).

    • Causality: The Lewis acid activates the imine intermediate formed from the aldehyde and 2-aminopyrazine, lowering the activation energy for the subsequent nucleophilic attack by the isocyanide.

  • Cyclization & Isolation: Heat the mixture to 50 °C for 4–6 hours. The system undergoes an acid-mediated cyclization to produce the tricyclic/bicyclic core[1]. Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol 2: Self-Validating ATP-Competitive Kinase Inhibition Assay

Rationale: To confirm that a new derivative acts as a true purine bioisostere, the assay must differentiate between allosteric modulation and ATP-competitive hinge binding.

  • Primary TR-FRET Screening: Incubate the target kinase (e.g., PI3Kα) with a fluorescently labeled tracer and a Europium-labeled antibody in assay buffer. Titrate the imidazo[1,2-a]pyrazine inhibitor from 10 pM to 10 µM. Measure the loss of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to determine the apparent IC50.

  • Orthogonal Radiometric Validation: To rule out auto-fluorescence or quenching artifacts inherent to nitrogen-rich heterocycles, validate the IC50 using an orthogonal 33P-ATP radiometric assay.

    • Causality: This ensures the inhibition observed is a genuine biological event, not an optical artifact.

  • Mechanistic Validation (Schild Analysis): Perform the radiometric assay at three distinct ATP concentrations (e.g., 10 µM, 50 µM, and 250 µM). Plot the IC50 values against the ATP concentration.

    • Causality: A linear rightward shift in the IC50 proportional to the ATP concentration confirms competitive antagonism at the ATP-binding pocket, self-validating the molecule's mechanism of action.

Optimization_Workflow HTS High-Throughput Screening (Identify Core) SAR SAR Exploration (Substitutions at C-3, C-6, C-8) HTS->SAR PK_Opt PK Optimization (Fluorine/Deuterium incorporation) SAR->PK_Opt Improve Affinity InVivo In Vivo Efficacy (Xenograft Models) PK_Opt->InVivo Enhance Bioavailability Candidate Preclinical Candidate InVivo->Candidate

Hit-to-lead optimization workflow for imidazo[1,2-a]pyrazine derivatives in drug discovery.

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. URL: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. URL: [Link]

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. URL: [Link]

  • Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. URL: [Link]

  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research. URL: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. URL: [Link]

Sources

Technical Guide: The Mechanism and Application of Imidazo[1,2-a]pyrazin-6-amine

[1]

Executive Summary

Imidazo[1,2-a]pyrazin-6-amine represents a critical "gateway intermediate" in medicinal chemistry.[1] While the imidazo[1,2-a]pyrazine bicyclic core is widely recognized as a bioisostere of the adenine ring found in ATP, the specific 6-amine derivative serves as a versatile nucleophilic handle.[1] This allows for the rapid generation of urea, amide, and sulfonamide libraries that target the hinge region of various protein kinases (e.g., Aurora, PI3K, mTOR) and modulate non-kinase targets like p53.

This guide details the mechanism by which this scaffold competes with ATP, the synthetic protocols for its generation and derivatization, and the validation of its biological activity.

Mechanism of Action: ATP-Competitive Inhibition[1]

The primary pharmacological mechanism of imidazo[1,2-a]pyrazine derivatives is ATP-competitive inhibition .[1] The scaffold functions by occupying the ATP-binding pocket of protein kinases, preventing phosphorylation of downstream substrates.

Structural Basis of Binding

The imidazo[1,2-a]pyrazine core mimics the purine ring of ATP.[1] The mechanism relies on specific molecular interactions within the kinase "hinge region":

  • Acceptor-Donor Motif: The nitrogen at position 1 (N1) typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge residues.[1]

  • C-6 Functionalization: The exocyclic amine at position 6 allows for the extension of the molecule into the solvent-exposed regions or the "ribose-binding" pocket, improving solubility and selectivity.[1]

  • C-8 Substitution: Substituents at C-8 often occupy the hydrophobic "gatekeeper" pocket, determining selectivity between kinase families (e.g., distinguishing Aurora A from Aurora B).[1]

Pathway Visualization: Molecular Interaction

The following diagram illustrates the logical flow of the scaffold's binding mechanism and downstream cellular effects.

KinaseInhibitionScaffoldImidazo[1,2-a]pyrazin-6-amine(Scaffold)ATP_PocketATP Binding Pocket(Kinase Domain)Scaffold->ATP_PocketCompetes with ATPHingeHinge Region(H-Bond Formation)ATP_Pocket->HingeN1 accepts H-bondPhospho_BlockBlockade ofPhosphorylationHinge->Phospho_BlockStabilizes Inactive Conf.Cell_EffectG2/M Arrest &ApoptosisPhospho_Block->Cell_EffectDownstream Signaling

Figure 1: Mechanism of ATP-competitive inhibition by the Imidazo[1,2-a]pyrazine scaffold.[1]

Synthetic Methodologies

To utilize Imidazo[1,2-a]pyrazin-6-amine, one must first synthesize the core and then functionalize the amine.[1] The following protocols are based on validated multicomponent reactions and nucleophilic substitutions.

Protocol A: Iodine-Catalyzed Synthesis of the Core

This method utilizes a Groebke-Blackburn-Bienaymé (GBB) type approach or direct condensation, favored for its "green" chemistry profile and high yields.[1]

Reagents:

  • 2-Aminopyrazine (1.0 equiv)[1]

  • Aryl Aldehyde (1.0 equiv)[1]

  • tert-Butyl Isocyanide (1.0 equiv)[1]

  • Catalyst: Iodine (

    
    , 10 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Mixing: Dissolve 2-aminopyrazine and the aryl aldehyde in MeOH (5 mL/mmol) in a round-bottom flask.

  • Activation: Add molecular iodine (10 mol%) and stir at room temperature for 10 minutes to activate the imine formation.

  • Cyclization: Add tert-butyl isocyanide dropwise.[1]

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quenching: Quench with saturated

    
     solution to remove excess iodine.
    
  • Purification: Extract with Ethyl Acetate, dry over

    
    , and purify via silica gel column chromatography.
    
Protocol B: Derivatization of the 6-Amine (Urea Formation)

The 6-amine is often converted into a urea linkage to target specific residues (e.g., in p53-mutant cancers).[1]

Workflow:

  • Dissolution: Dissolve Imidazo[1,2-a]pyrazin-6-amine (1 equiv) in anhydrous THF.

  • Addition: Add the appropriate isocyanate (1.1 equiv) under an inert atmosphere (

    
    ).
    
  • Catalysis: If reaction is sluggish, add 1-2 drops of Triethylamine (

    
    ).
    
  • Precipitation: The urea product often precipitates.[1] Filter and wash with cold ether.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStart2-Aminopyrazine+ AldehydeIntermediateImineIntermediateStart->Intermediate- H2OCyclizationIodine/IsocyanideCyclizationIntermediate->Cyclization+ I2 cat.CoreImidazo[1,2-a]pyrazineCoreCyclization->CoreGroebke-typeAmine6-AmineFunctionalizationCore->AmineDeprotection/Reduc.DrugFinal Inhibitor(Urea/Amide)Amine->Drug+ R-NCO

Figure 2: Synthetic route from raw materials to functionalized kinase inhibitor.[1]

Quantitative Analysis: Structure-Activity Relationship (SAR)[1]

The following data summarizes the impact of substitutions on the Imidazo[1,2-a]pyrazine core, specifically regarding Aurora Kinase A inhibition. This data highlights why the 6-position (amine derived) is critical.[1]

Substitution PositionChemical GroupEffect on Potency (IC50)Mechanism of Effect
C-3 Aryl / HeteroarylHigh (< 100 nM)Engages hydrophobic pocket; critical for affinity.[1]
C-6 (Amine derived) Urea / Amide Very High (< 20 nM) H-bond donor to solvent front/ribose pocket.
C-8 Alkyl / EtherModerateModulates solubility and "gatekeeper" selectivity.
C-8 UnsubstitutedLow (> 1 µM)Often leads to poor selectivity and metabolic instability.[1]

Data synthesized from comparative SAR studies (See References 1, 3).

Experimental Validation: Kinase Assay Protocol

To validate the activity of the synthesized 6-amine derivatives, a radiometric

1

Self-Validating System:

  • Positive Control: Staurosporine (Broad spectrum kinase inhibitor).[1]

  • Negative Control: DMSO only (0% inhibition).[1]

  • Background Control: Enzyme-free reaction (to measure noise).

Step-by-Step Procedure:

  • Buffer Prep: Prepare Kinase Buffer (20 mM MOPS, pH 7.0, 10 mM Magnesium Acetate, 1 mM DTT).

  • Substrate Mix: Dilute the specific peptide substrate (e.g., Kemptide for Aurora A) to 10 µM in buffer.

  • Inhibitor Addition: Add 5 µL of the Imidazo[1,2-a]pyrazin-6-amine derivative (serial dilutions in DMSO) to the wells.

  • Enzyme Initiation: Add 10 µL of recombinant Kinase (approx 5-10 nM final conc). Incubate 10 mins.

  • ATP Start: Initiate reaction with 10 µL of [

    
    -
    
    
    ]-ATP mix.[1]
  • Incubation: Incubate at 30°C for 40 minutes.

  • Termination: Stop reaction with 3% Phosphoric Acid.

  • Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and count via liquid scintillation.

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ACS Medicinal Chemistry Letters.

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53. Anticancer Research.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives. RSC Advances.

  • Coelenterazine: A luciferin found in many aquatic organisms. Wikipedia (Structural Reference).[1]

Technical Whitepaper: Preliminary In Vitro Evaluation of Imidazo[1,2-a]pyrazin-6-amine Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous potent kinase inhibitors (e.g., Aurora A/B, CDK9) and tubulin polymerization inhibitors. Specifically, Imidazo[1,2-a]pyrazin-6-amine and its C-3/C-8 substituted derivatives have demonstrated significant antiproliferative activity against solid tumors, including Non-Small Cell Lung Cancer (NSCLC) and colorectal carcinoma.

This technical guide outlines a rigorous, self-validating framework for the preliminary in vitro cytotoxicity evaluation of this chemotype. Unlike generic protocols, this guide prioritizes ATP-based luminescent quantification over tetrazolium reduction assays (MTT/MTS) to eliminate metabolic interference common with nitrogen-rich heterocycles.

Scientific Rationale & Mechanism of Action[1][2][3]

The Privileged Scaffold

The Imidazo[1,2-a]pyrazin-6-amine core mimics the purine ring of ATP, allowing it to function as a competitive inhibitor at the ATP-binding site of various protein kinases.

  • Primary Targets: Aurora Kinases (A/B), Cyclin-Dependent Kinase 9 (CDK9), and Phosphoinositide 3-kinase (PI3K).

  • Secondary Mechanism: Disruption of tubulin dynamics (colchicine binding site).

Mechanism of Cytotoxicity

The cytotoxicity of this scaffold is typically driven by mitotic arrest . By inhibiting Aurora kinases or tubulin polymerization, the compound prevents proper spindle formation during the G2/M phase, triggering the Spindle Assembly Checkpoint (SAC) and subsequently inducing apoptosis via the mitochondrial pathway.

MOA_Pathway cluster_legend Pathway Legend Compound Imidazo[1,2-a]pyrazin-6-amine Target ATP Pocket Binding (Aurora A/B / CDK9) Compound->Target Competitive Inhibition Effect1 Phosphorylation Inhibition Target->Effect1 Effect2 Spindle Assembly Defect Effect1->Effect2 Checkpoint G2/M Arrest Effect2->Checkpoint Outcome Apoptosis (Caspase Activation) Checkpoint->Outcome Prolonged Arrest key Blue: Test Article | Red: Primary Target | Yellow: Cellular Effect | Green: Phenotype

Figure 1: Putative Mechanism of Action (MOA) for Imidazo[1,2-a]pyrazine scaffolds leading to cytotoxic phenotype.

Experimental Design Strategy

To ensure data integrity (E-E-A-T), the experimental design must account for compound solubility, assay interference, and biological relevance.

Cell Line Selection

Select a panel that covers p53-wildtype, p53-mutant, and non-cancerous controls to determine the Therapeutic Index (TI).

Cell LineTissue OriginRationale for Selection
HCT-116 Colon CarcinomaHigh sensitivity to tubulin/kinase inhibitors; p53 wild-type model.
HepG2 Hepatocellular CarcinomaMetabolic competent; assesses potential hepatotoxicity early.
A375 MelanomaHighly proliferative; sensitive to BRAF/Aurora inhibition.
Vero Kidney Epithelial (Normal)Critical Control: Determines selectivity (Safety Margin).
Assay Selection: ATP vs. MTT

While MTT is cited in literature, it is not recommended for high-fidelity screening of this scaffold.

  • Risk: Imidazo[1,2-a]pyrazines can possess redox potentials that directly reduce tetrazolium salts (MTT/MTS), yielding false negatives (appearing viable when dead).

  • Solution: Use an ATP-based Luminescent Assay (e.g., CellTiter-Glo®). It measures metabolic energy, is more sensitive, and less prone to chemical interference.

Detailed Protocol: ATP-Luminescent Cytotoxicity Assay

Reagents & Preparation
  • Test Compound: Imidazo[1,2-a]pyrazin-6-amine (Dissolve in 100% DMSO to 10 mM stock).

  • Positive Control: Staurosporine (10 µM start) or Doxorubicin.

  • Vehicle Control: 0.1% DMSO (Final concentration).

  • Assay Buffer: CellTiter-Glo® Reagent (Promega) or equivalent.

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest cells during the logarithmic growth phase (70-80% confluency).

  • Count cells using Trypan Blue exclusion to ensure >95% viability.

  • Seed 3,000 - 5,000 cells/well in 96-well white-walled opaque plates (to prevent luminescence crosstalk).

  • Total volume: 90 µL per well.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment (Day 1)

  • Prepare a 3-fold serial dilution of the 10 mM stock in DMSO (8 points).

  • Dilute these DMSO stocks 1:100 into pre-warmed culture media (10x intermediate).

  • Add 10 µL of the 10x intermediate to the assay plate (Final DMSO = 0.1%).

  • Plate Layout:

    • Columns 1 & 12: Media only (Blank) and Vehicle Control (0% inhibition).

    • Columns 2-11: Test compounds in duplicate/triplicate.

Step 3: Incubation & Readout (Day 3)

  • Incubate plates for 48 or 72 hours .

  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (induce cell lysis).

  • Incubate at RT for 10 minutes (stabilize signal).

  • Read Luminescence (RLU) on a multi-mode plate reader (Integration time: 0.5 - 1 sec).

Self-Validating Quality Control (QC)

Before analyzing data, calculate the Z-Factor using the controls. A robust assay must have Z' > 0.5 .



  • 
    : Standard Deviation[1]
    
  • 
    : Mean RLU signal
    

Data Analysis & Interpretation

IC50 Calculation

Normalize raw RLU data to the Vehicle Control (100% Viability) and Blank (0% Viability). Fit the data to a 4-Parameter Logistic (4PL) Model :



Interpreting the Results

Based on literature for Imidazo[1,2-a]pyrazine derivatives:

IC50 RangeClassificationAction Item
< 100 nM Highly PotentPrioritize for kinase selectivity profiling (KinomeScan).
100 nM - 1 µM Moderate PotentOptimize C-3/C-8 substituents to improve affinity.
1 µM - 10 µM Weak ActivityCommon for unoptimized "scaffolds" (Hit). Valid starting point.
> 10 µM InactiveRe-evaluate core structure; check cell permeability.
Safety Margin (Selectivity Index)

Calculate the Selectivity Index (SI) using the Vero cell line data:



  • Target: SI > 10 is desired for early leads.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_read Phase 3: Analysis Node1 Compound Stock (10mM DMSO) Node3 Serial Dilution (1:3, 8-point) Node1->Node3 Node2 Cell Seeding (3k cells/well) Node4 48h Incubation (37°C, 5% CO2) Node2->Node4 24h attach Node3->Node4 Add Cmpd Node5 Add ATP Reagent (Lysis) Node4->Node5 Node6 Luminescence Read (RLU) Node5->Node6 Node7 Data Fit (4PL) IC50 & Z-Factor Node6->Node7

Figure 2: High-Throughput Screening (HTS) workflow for cytotoxicity evaluation.

Troubleshooting & Optimization

  • Low Solubility: Imidazo[1,2-a]pyrazines can be lipophilic. If precipitation is observed at >50 µM, verify the actual concentration using HPLC or reduce the top dose.

  • Steep Hill Slope (> 2.0): Indicates non-specific toxicity (e.g., membrane disruption) rather than specific kinase inhibition.

  • High Background: Ensure plates are "White Opaque." Clear plates will cause light piping and invalidate the luminescence data.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023.[2]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 2016.[3]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 2010.[4]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9. Molbank, 2022.

  • Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 2022.

Sources

Synthesis of Imidazo[1,2-a]pyrazine derivatives as structural analogues of deazapurines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Imidazo[1,2-a]pyrazines in Medicinal Chemistry

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, primarily due to its role as a structural analogue of deazapurines. This unique bicyclic heterocyclic system, containing a bridgehead nitrogen atom, offers a versatile template for the design of novel therapeutic agents. Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.

Derivatives of imidazo[1,2-a]pyrazines have demonstrated significant potential across various therapeutic areas, exhibiting activities such as antibacterial, anti-inflammatory, antiulcer, and cardiotonic effects. Furthermore, they have shown promise as inhibitors of key enzymes like phosphodiesterases, receptor tyrosine kinases, and more recently, as potent ENPP1 inhibitors for cancer immunotherapy.[1][2] The scaffold's ability to serve as an ATP mimic has also led to the development of ATPase inhibitors.[3] This guide provides a comprehensive overview of the core synthetic strategies for accessing this vital class of molecules, with a focus on the underlying principles that guide experimental design and the practical application of these methods in a drug discovery context.

Core Synthetic Strategies: From Classical Condensations to Modern Multicomponent Reactions

The construction of the imidazo[1,2-a]pyrazine core can be broadly categorized into two main approaches: classical condensation reactions and modern multicomponent reactions (MCRs). The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for library synthesis in a drug discovery setting.

Classical Condensation Approaches: The Foundation of Imidazo[1,2-a]pyrazine Synthesis

The traditional and most fundamental method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. This method, while robust and reliable, is a two-component reaction, which can be less efficient for generating large compound libraries.[4]

A general synthetic scheme involves the initial bromination of a pyrazine ring, followed by the construction of the imidazopyrazine ring. Nucleophilic substitution at various positions can then be employed to introduce chemical diversity. For instance, substitutions at the C2, C3, and C8 positions have been explored to modulate the biological activity of the resulting compounds.

Experimental Protocol: A Representative Two-Step Synthesis

Step 1: Bromination of Substituted Pyrazine

  • To a solution of the starting pyrazine derivative in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the brominated pyrazine.

Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core

  • Dissolve the brominated pyrazine and the desired α-haloketone in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, again monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyrazine derivative.

Multicomponent Reactions (MCRs): A Paradigm Shift in Efficiency

Multicomponent reactions have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot, thereby increasing efficiency and atom economy. The Groebke-Blackburn-Bienaymé (GBB) reaction, a type of Ugi-type multicomponent reaction, has proven to be a particularly powerful tool for the synthesis of 3-amino-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-a]pyrimidines.[4]

This one-pot, three-component condensation involves the reaction of an aldehyde, an isonitrile, and a 2-aminoazine (such as 2-aminopyrazine).[4] The reaction proceeds through the formation of an iminium species, which is then attacked by the isonitrile. A subsequent intramolecular cyclization and rearomatization lead to the final bicyclic product.[4]

More recently, an efficient iodine-catalyzed one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazines.[5] This method involves the in-situ generation of a species from the reaction between an aryl aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with tert-butyl isocyanide.[5]

Visualizing the GBB Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine->Iminium_Ion Isonitrile Isonitrile Nitrile_Adduct Nitrile Adduct Iminium_Ion->Nitrile_Adduct + Isonitrile Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Imidazopyrazine 3-Amino-Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Imidazopyrazine Rearomatization

Sources

Exploring the therapeutic potential of the Imidazo[1,2-a]pyridine core

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Imidazo[1,2-a]pyridine scaffold represents one of the most versatile and "privileged" structures in modern medicinal chemistry. Often termed a "drug prejudice" scaffold due to its frequent recurrence in high-throughput screening hits, it serves as the structural backbone for blockbuster drugs ranging from sedatives (Zolpidem) to cardiac stimulants (Olprinone).

This technical guide dissects the core’s therapeutic utility, providing researchers with a roadmap for exploiting its electronic properties for rational drug design. We cover the transition from classical GABAergic ligands to next-generation kinase inhibitors and anti-infectives, supported by robust synthetic protocols and structural biology insights.

Part 1: The Pharmacological Atlas

The utility of the Imidazo[1,2-a]pyridine core stems from its ability to mimic the purine ring system (found in ATP and DNA), allowing it to interact effectively with kinase ATP-binding pockets and benzodiazepine receptors.

Table 1: FDA-Approved & Clinical Stage Drugs
Drug NameTherapeutic ClassTarget MechanismKey Structural Feature
Zolpidem (Ambien)Hypnotic/SedativeGABA-A Receptor (

selective)
2-(4-tolyl), 3-acetamide
Alpidem AnxiolyticPeripheral Benzodiazepine Receptor (PBR)2,6-dichloro substitution
Olprinone Cardiac StimulantPDE3 Inhibitor1,2-dihydro-2-oxo moiety
Minodronic Acid OsteoporosisFarnesyl Pyrophosphate SynthaseBisphosphonate side chain
Tegobuvir Antiviral (HCV)NS5B Polymerase (Allosteric)Complex 2-aryl substitution
Zolimidine GastroprotectiveNon-systemic cytoprotectionSulfonyl group
Emerging Therapeutic Frontiers
  • Oncology: Dual PI3K/mTOR inhibitors, c-Met inhibitors, and Tubulin polymerization inhibitors.

  • Infectious Disease: Anti-tuberculosis agents (QcrB inhibitors) targeting MDR-TB strains.

  • Neurodegeneration: PET radiotracers for imaging amyloid/tau aggregates.

Part 2: Structural Biology & SAR

The Imidazo[1,2-a]pyridine core is a fused bicyclic system with a bridgehead nitrogen (N1). Its 10-


 electron aromatic system is planar, rigid, and lipophilic, yet possesses specific hydrogen bond acceptor sites.
SAR Logic Map
  • N1 (Bridgehead): Critical for aromaticity; often involved in H-bonding with Serine/Threonine residues in kinase pockets.

  • C2 Position: The primary vector for lipophilic expansion. Aryl groups here fit into hydrophobic pockets (e.g., the benzodiazepine binding pocket).

  • C3 Position: The "Linker" region. In the GBB reaction, this becomes the amine/amide attachment point, crucial for directing the molecule toward solvent-exposed regions or secondary pockets.

  • C6/C8 Positions: "Tuning" sites. Substituents here (F, Cl, OMe) modulate metabolic stability (blocking P450 oxidation) and electronic density of the ring.

SAR_Map cluster_legend SAR Hotspots Core Imidazo[1,2-a]pyridine Core (Scaffold) C2 C2 Position: Hydrophobic Interaction (Aryl/Heteroaryl) Core->C2 Lipophilic Pocket C3 C3 Position: H-Bonding / Linker (Amide, Amine, Sulfonamide) Core->C3 Diversity Vector C6 C6 Position: Metabolic Blockade (F, Cl, Me) Core->C6 PK Tuning N1 N1 Bridgehead: H-Bond Acceptor (Kinase Hinge Binder) Core->N1 Key Interaction

Figure 1: Structure-Activity Relationship (SAR) map of the Imidazo[1,2-a]pyridine core.

Part 3: Synthetic Mastery

While classical condensation (Hantzsch-type) of 2-aminopyridines with


-haloketones is reliable, it is comprised of two steps and limited by the availability of haloketones. The Groebke-Blackburn-Bienaymé (GBB)  reaction is the modern gold standard: a one-pot, three-component reaction (3-CR) that rapidly assembles the core with high diversity at C2 and C3.
Experimental Protocol: Sc(OTf)₃ Catalyzed GBB Reaction

This protocol is chosen for its mild conditions, high tolerance of functional groups, and high yield.

Objective: Synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine.

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Cyclohexyl isocyanide (1.1 mmol)

  • Scandium(III) triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) (2 mL)

Step-by-Step Workflow:

  • Mixing: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve 2-aminopyridine (94 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in MeOH (2 mL).

  • Activation: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 10–15 minutes to allow imine formation (indicated by slight color change).

  • Addition: Add cyclohexyl isocyanide (120 mg, 1.1 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours. (Alternatively, microwave irradiation at 80°C for 20 mins can accelerate the process).

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot for the aldehyde should disappear.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).

  • Result: The product is typically obtained as a pale yellow solid (Yield: 85–92%).

Self-Validating Check:

  • ¹H NMR Diagnostic: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the cyclohexyl multiplet (1.0–2.0 ppm) and the aromatic core protons.

GBB_Reaction R1 2-Aminopyridine Intermediate Imine Formation (Schiff Base) R1->Intermediate R2 Aldehyde (R-CHO) R2->Intermediate R3 Isocyanide (R'-NC) Product Imidazo[1,2-a]pyridine-3-amine (GBB Adduct) R3->Product Intermediate->Product Cycloaddition Catalyst Cat: Sc(OTf)3 or Iodine Catalyst->Intermediate Activates

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction Pathway.

Part 4: Case Study – Designing a Dual PI3K/mTOR Inhibitor

To illustrate the application of this core in oncology, we examine the design of a dual inhibitor targeting the PI3K/Akt/mTOR pathway, a frequent driver in breast and colorectal cancers.

Target Profile:

  • Scaffold: Imidazo[1,2-a]pyridine.[1][2][3][4][5][6][7][8][9][10][11][12]

  • Mechanism: Competitive inhibition at the ATP binding site of PI3K

    
     and mTOR.
    
  • Design Rationale (Compound IP-Dual-01):

    • Hinge Binder: The N1 nitrogen and the C2-aryl group interact with the kinase hinge region (Val851 in PI3K

      
      ).
      
    • Solubility/Selectivity: A sulfonamide moiety attached via the C3 position extends into the affinity pocket, improving selectivity over other kinases.

    • Metabolic Stability: Introduction of a Fluorine atom at C6 prevents rapid oxidative metabolism.

Biological Validation: In cellular assays (e.g., HCT-116 cell line), such derivatives have demonstrated IC


 values < 10 nM.[4] The dual inhibition prevents the feedback loop activation of Akt often seen with pure mTOR inhibitors (rapalogs).

Signaling_Pathway RTK Receptor Tyrosine Kinase (IGF-1R / EGFR) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Production PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTORC1 / mTORC2 Akt->mTOR Effect Cell Growth & Proliferation mTOR->Effect Inhibitor Imidazo[1,2-a]pyridine Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 3: Mechanism of Action for Dual PI3K/mTOR Inhibition by Imidazo[1,2-a]pyridine derivatives.

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. (2017).

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI Molecules. (2025).

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. (2020).[13]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. (2023).

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis. (2017).

Sources

Initial Structure-Activity Relationship (SAR) Studies of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-bridged heterocyclic system recognized as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and phosphodiesterase inhibitory properties.[2][3] This guide provides a detailed examination of the initial structure-activity relationship (SAR) studies of the imidazo[1,2-a]pyrazine core. We will dissect the synthetic rationale, explore the impact of substitutions at key positions on biological activity, and present case studies that illustrate the scaffold's journey from a high-throughput screening hit to a lead compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle that serves as a rigid and synthetically tractable scaffold. Its structural similarity to purines allows it to interact with a wide array of biological targets, making it a focal point in drug discovery. The versatility of this core lies in its amenability to substitution at multiple positions (C2, C3, C8), enabling fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.

A common and efficient method for constructing this scaffold involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[4] More advanced, multi-component reactions (MCRs), such as those utilizing isocyanides, have also been developed to rapidly generate diverse libraries of these compounds.[1][5]

cluster_synthesis Core Synthesis cluster_diversification SAR Exploration reagent1 2-Aminopyrazine product Imidazo[1,2-a]pyrazine Core reagent1->product Condensation reagent2 α-Halocarbonyl (e.g., α-bromoacetophenone) reagent2->product mod_c2 Substitution at C2 product->mod_c2 Functionalization mod_c3 Substitution at C3 product->mod_c3 mod_c8 Substitution at C8 product->mod_c8 core Imidazo[1,2-a]pyrazine Core C2 C3 C8 sub_c2 Aryl/Heteroaryl Group (e.g., Pyridine) core:c2->sub_c2 Primary Target Interaction sub_c3 Alkyl/Aryl Group (e.g., Benzyl, Cyclohexyl) core:c3->sub_c3 Potency & Selectivity Modulation sub_c8 Amine/Amide Group core:c8->sub_c8 Physicochemical & PK Tuning outcome Biological Profile (Potency, Selectivity, PK) sub_c2->outcome sub_c3->outcome sub_c8->outcome

Caption: Logical relationships in the SAR of the Imidazo[1,2-a]pyrazine scaffold.

Case Study: Development of Imidazo[1,2-a]pyrazines as ENPP1 Inhibitors

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, making it an attractive target for cancer immunotherapy. [6][7]A recent study detailed the discovery and optimization of imidazo[1,2-a]pyrazine derivatives as highly potent and selective ENPP1 inhibitors. [6] The initial hit compound featured a simple phenyl group at C2 and a substituted pyrazole at C3. The SAR exploration revealed several key insights:

  • C2 Position: Small, electron-rich heterocycles were preferred.

  • C3 Linker: An ether linkage was found to be optimal.

  • C3 Terminal Group: A 1-methyl-1H-pyrazol-4-yl moiety provided the best balance of potency and properties.

This systematic optimization led to the identification of compound 7 , which exhibited an IC50 value of 5.70 nM against ENPP1 and excellent selectivity over other ENPP isoforms. [6][7]Furthermore, compound 7 demonstrated efficient pharmacokinetic properties and enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model, validating the therapeutic potential of this chemical series. [6][7]

Compound C2-Substituent C3-Substituent Linkage C3-Terminal Group ENPP1 IC50 (nM)
Hit Phenyl Amide Substituted Pyrazole >1000
Optimized Lead (7) Pyridin-2-yl Ether 1-methyl-1H-pyrazol-4-yl 5.70

(Data synthesized from)[6]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methods used to generate and evaluate these compounds must be robust and reproducible.

General Protocol for Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines

This protocol is a representative example of the condensation reaction used to form the core scaffold.

  • Reactant Preparation: To a solution of the appropriate 2-aminopyrazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol) is added the desired α-halocarbonyl compound (1.1 eq).

  • Reaction: The reaction mixture is heated to reflux (typically 80-90 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is redissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure imidazo[1,2-a]pyrazine product.

  • Characterization: The final product structure and purity are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

(Protocol adapted from methodologies described in)[4][8]

Protocol for In Vitro Cytotoxicity (MTT) Assay

This assay is a standard colorimetric method to assess the effect of compounds on cancer cell proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂). [2]2. Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. [2]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Initial SAR studies consistently demonstrate that the C2 and C3 positions are primary drivers of potency and selectivity, while the C8 position offers a valuable handle for optimizing drug-like properties. The successful development of potent inhibitors for diverse targets such as Aurora kinases, CDK9, and ENPP1 underscores the scaffold's versatility. [2][9][6] Future efforts will likely focus on leveraging advanced synthetic methods to explore novel chemical space around this core. The application of computational tools, such as quantitative structure-activity relationship (QSAR) and molecular docking, will continue to rationalize observed SAR and guide the design of next-generation compounds with improved efficacy and safety profiles. [10][11]The continued exploration of the imidazo[1,2-a]pyrazine core is poised to deliver valuable new candidates for a wide range of human diseases.

References

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. Available at: [Link]

  • Ansari, M. F., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Edorium Journals. Available at: [Link]

  • Babu, S. S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Ansari, M. F., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Goel, R., et al. (2014). Recent advances in development of imidazo[1,2- a ]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Trotter, B. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Leng, F., et al. (2012). QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors. SAR and QSAR in Environmental Research. Available at: [Link]

  • Nayak, S. K., et al. (2024). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and.... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2020). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... ResearchGate. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • Archibald, J. L., et al. (1974). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • Hruza, A., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Unspecified Authors. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Singh, H., et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. PubMed. Available at: [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Nayak, S. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Ali, I., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... ResearchGate. Available at: [Link]

  • Desroy, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. PubMed. Available at: [Link]

  • Unspecified Authors. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Unspecified Source. Available at: [Link]

  • Starr, J. T., et al. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. PubMed. Available at: [Link]

  • Hendrix, M., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. PubMed. Available at: [Link]

  • Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available at: [Link]

  • Best, D., et al. (2014). Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia. Journal of Medicinal Chemistry. Available at: [Link]

  • Alousi, A. A., et al. (1986). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Babu, S. S., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. Available at: [Link]

  • Sharma, D., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available at: [Link]

  • Nirogi, R., et al. (2014). Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: One-Pot Three-Component Synthesis of Imidazo[1,2-a]pyrazines via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Imidazo[1,2-a]pyrazines represent a highly privileged class of N-fused bicyclic heterocycles in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, luminescent agents, and anti-cancer therapeutics. Traditional synthetic routes to these scaffolds often rely on the condensation of 2-aminopyrazines with


-halo ketones—a two-component approach that suffers from limited commercial availability of substituted 

-halo ketones and the generation of toxic halogenated byproducts [1].

To overcome these limitations and enable diversity-oriented synthesis (DOS), the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as the premier methodology. By condensing an aminopyrazine, an aldehyde, and an isocyanide in a single pot, the GBB reaction provides rapid, atom-economical access to highly functionalized 3-aminoimidazo[1,2-a]pyrazines [1, 3]. This application note details an optimized, green, and highly efficient protocol utilizing molecular iodine (


) as a mild catalyst at room temperature [2].

Mechanistic Insights & Causality (E-E-A-T)

Understanding the mechanistic sequence of the GBB reaction is critical for troubleshooting and optimizing yields. The reaction is a formal [4+1] cycloaddition that proceeds via a stepwise pathway:

  • Imine Formation: The reaction initiates with the condensation of 2-aminopyrazine and an aldehyde to form an electrophilic imine (Schiff base).

  • Catalytic Activation: While classic protocols employ strong Lewis acids like

    
     or Brønsted acids [1], molecular iodine (
    
    
    
    ) acts as a mild, halophilic Lewis acid.
    
    
    coordinates to the imine nitrogen, significantly enhancing the electrophilicity of the imine carbon without the harsh acidity that degrades sensitive functional groups [2].
  • Isocyanide

    
    -Addition:  The isocyanide undergoes nucleophilic attack on the activated imine, generating a transient nitrilium ion intermediate.
    
  • 5-endo-dig Cyclization & Aromatization: The endocyclic nitrogen of the pyrazine ring attacks the nitrilium ion via a 5-endo-dig cyclization. Subsequent proton transfer and tautomerization yield the aromatic imidazo[1,2-a]pyrazine core.

The Non-Innocent Role of the Solvent: The choice of ethanol (EtOH) over non-polar solvents is not arbitrary. Recent computational and kinetic studies demonstrate that protic solvents act non-innocently in the GBB reaction; they function as co-catalysts by forming hydrogen-bonded networks that stabilize the nitrilium intermediate and drastically lower the activation energy required for the final proton-transfer/aromatization step [4].

Mechanism A 2-Aminopyrazine C Imine Intermediate A->C Condensation (-H2O) B Aldehyde B->C E Nitrilium Ion C->E I2 Catalysis + Isocyanide D Isocyanide D->E F Cyclized Intermediate E->F 5-endo-dig Cyclization G Imidazo[1,2-a]pyrazine F->G Tautomerization & Aromatization

Mechanistic pathway of the GBB reaction forming imidazo[1,2-a]pyrazines.

Experimental Design & Optimization Data

To establish a self-validating and robust protocol, catalyst and solvent screening were performed. The data below summarizes the causality behind selecting


 in Ethanol as the optimal system.

Table 1: Catalyst Evaluation for the GBB Reaction (Conditions: 2-aminopyrazine (1 mmol), benzaldehyde (1 mmol), tert-butyl isocyanide (1 mmol), Solvent (3 mL).)

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Rationale / Observation
1NoneEtOHRT24TraceImine forms, but isocyanide attack fails without activation.
2

(10)
MeOH60478Classic conditions; requires heating and expensive catalyst [1].
3

(10)
DCMRT865Harsh Lewis acid leads to minor degradation byproducts [3].
4

(10)
EtOH RT 5 89 Optimal; mild, inexpensive, high atom economy [2].

Table 2: Solvent Effects on


-Catalyzed Synthesis 
EntrySolventDielectric Constant (

)
Yield (%)Mechanistic Impact
1Toluene2.3835Poor stabilization of the highly polar nitrilium intermediate.
2Dichloromethane8.9352Moderate solubility, lacks H-bonding capability for proton transfer.
3Methanol32.781Good co-catalytic proton transfer, but lower boiling point/solubility profile.
4Ethanol 24.5 89 Ideal balance of polarity, solubility, and H-bond donation [4].

Step-by-Step Experimental Protocol

Materials & Reagents
  • Amine: 2-Aminopyrazine (1.0 mmol, 95 mg)

  • Aldehyde: Substituted Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106 mg)

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol, 83 mg)

  • Catalyst: Molecular Iodine (

    
    ) (10 mol%, 25.4 mg)
    
  • Solvent: Absolute Ethanol (3.0 mL)

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (

    
    ) solution
    
Reaction Execution
  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol).

  • Solvation: Add 3.0 mL of absolute ethanol to the flask and stir for 5 minutes to ensure complete dissolution.

  • Catalyst Addition: Add molecular iodine (10 mol%) to the mixture. The solution will turn a characteristic deep brown/purple color. Note: Adding the catalyst before the isocyanide allows the imine to pre-form and become activated, reducing isocyanide polymerization side-reactions.

  • Isocyanide Addition: Dropwise, add tert-butyl isocyanide (1.0 mmol) via a micro-syringe.

  • Stirring: Seal the flask with a rubber septum and stir the reaction mixture at room temperature (20-25 °C) for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1 v/v) as the eluent. The disappearance of the highly UV-active aldehyde spot indicates reaction completion.

Quenching & Workup (Self-Validating System)
  • Iodine Quench: Once complete, add 5.0 mL of saturated aqueous

    
     to the flask and stir vigorously for 10 minutes.
    
    • Causality: The thiosulfate reduces the unreacted molecular iodine (

      
      ) to water-soluble iodide ions (
      
      
      
      ). A successful quench is visually validated when the reaction mixture transitions from dark brown to a pale yellow/colorless suspension.
  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (15 mL) to remove residual ethanol and salts.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
    
Purification & Characterization
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (100-200 mesh). Elute with a gradient of Hexane to Ethyl Acetate (typically 70:30 to 50:50) to isolate the pure 3-(tert-butylamino)imidazo[1,2-a]pyrazine.

  • Analytical Validation:

    • 
      H NMR (400 MHz, 
      
      
      
      ):
      Look for the diagnostic singlet of the tert-butyl group at ~1.10 ppm and the distinct pyrazine aromatic protons between 7.90–9.10 ppm.
    • HRMS (ESI): Confirm the exact mass corresponding to

      
      .
      

Workflow S1 1. Reagent Preparation (Aminopyrazine, Aldehyde, Isocyanide) S2 2. Catalytic Activation (Add 10 mol% I2 in EtOH) S1->S2 S3 3. Reaction Execution (Stir at RT, Monitor via TLC) S2->S3 S4 4. Quenching & Workup (Na2S2O3 wash, Extraction) S3->S4 S5 5. Purification (Silica Gel Chromatography) S4->S5 S6 6. Characterization (NMR, HRMS, IR) S5->S6

Step-by-step experimental workflow for the iodine-catalyzed synthesis.

References

  • Krishnamoorthy, R. et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 2023, 13, 36439-36454. URL:[Link]

  • Rodrigues, M. et al. "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence." ACS Organic & Inorganic Au, 2025. URL:[Link]

Application Note: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of N-fused heterocycles. It details the Iodine-Catalyzed Multicomponent Synthesis of Imidazo[1,2-a]pyrazine Derivatives , a sustainable, metal-free approach to generating pharmacologically active scaffolds.[1][2]

Executive Summary

Imidazo[1,2-a]pyrazines are privileged scaffolds in drug discovery, serving as the core structure for various kinase inhibitors (e.g., BTK, mTOR inhibitors) and anticancer agents. Traditional synthetic routes often rely on transition metal catalysts (Cu, Pd) or harsh lachrymators (


-haloketones).

This guide details a Green, Iodine-Catalyzed Protocol that operates under mild conditions.[3][4] We focus on two distinct mechanistic pathways:

  • Primary Protocol: The Three-Component Groebke-Blackburn-Bienaymé (GBB) type reaction for 3-aminoimidazo[1,2-a]pyrazines .

  • Secondary Context: The Oxidative Coupling (Ortoleva-King type) for 2-arylimidazo[1,2-a]pyrazines .

The use of molecular iodine (


) acts as a mild Lewis acid and redox catalyst, replacing toxic metals and enabling high atom economy.

Mechanistic Insight

Understanding the dual role of iodine is critical for troubleshooting and optimization. In the multicomponent reaction (MCR), iodine functions primarily as a Lewis acid to activate the imine intermediate.

Reaction Pathway (GBB-Type)[5][6]
  • Imine Formation: Condensation of 2-aminopyrazine with an aryl aldehyde.[5][6]

  • Activation:

    
     coordinates to the imine nitrogen, increasing electrophilicity.
    
  • Insertion: The isocyanide nucleophile attacks the activated imine (formal [4+1] cycloaddition).

  • Cyclization: Intramolecular nucleophilic attack by the pyrazine ring nitrogen followed by prototropic shift.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and intermediate species.

IodineMechanism Reactants 2-Aminopyrazine + Aryl Aldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine - H2O Activation Iodine Activation (Lewis Acid) Imine->Activation + I2 (cat) Attack Isocyanide Insertion Activation->Attack + R-NC Cyclization Intramolecular Cyclization Attack->Cyclization Nitrilium Ion Product 3-Aminoimidazo[1,2-a]pyrazine Cyclization->Product Prototropic Shift - I2 (regen)

Caption: Mechanistic pathway of Iodine-catalyzed [4+1] cycloaddition for imidazo[1,2-a]pyrazine synthesis.

Detailed Experimental Protocol

This protocol is validated for the synthesis of 3-(alkyl/arylamino)-2-arylimidazo[1,2-a]pyrazines via the three-component condensation method.

Reagents & Equipment
  • Substrates: 2-Aminopyrazine (1.0 equiv), Aryl Aldehyde (1.0 equiv), tert-Butyl Isocyanide (1.0–1.2 equiv).

  • Catalyst: Molecular Iodine (

    
    ), 10–20 mol%.
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Note: Ethanol is preferred for green chemistry standards.

  • Equipment: Round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Workflow

Step 1: Pre-Activation (Imine Formation)

  • In a 25 mL round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the substituted aryl aldehyde (1.0 mmol) in Ethanol (3–5 mL).

  • Stir at Room Temperature (RT) for 10–15 minutes to initiate Schiff base formation. Visual Cue: Solution often turns slightly yellow/turbid.

Step 2: Catalysis & Addition 3. Add Molecular Iodine (


) (0.1 mmol, 10 mol%) to the mixture.
4.  Immediately add tert-butyl isocyanide  (1.0–1.2 mmol).
  • Caution: Isocyanides have a pungent odor. Work in a well-ventilated fume hood.

Step 3: Reaction Monitoring 5. Stir the reaction mixture at Room Temperature for 2–4 hours. 6. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7 or 1:1).

  • Endpoint: Disappearance of the aldehyde spot and appearance of a highly fluorescent spot (typical for imidazopyrazines).

Step 4: Workup & Purification 7. Quenching: Add saturated aqueous


 (sodium thiosulfate) solution (2 mL) to quench unreacted iodine. The dark brown color should fade to light yellow/clear.
8.  Extraction:  Extract with Ethyl Acetate (

). Wash combined organic layers with brine and dry over anhydrous

. 9. Isolation: Evaporate solvent under reduced pressure. 10. Purification: Recrystallize from hot ethanol OR perform column chromatography (Silica gel, EtOAc/Hexane gradient) if high purity (>98%) is required for biological assays.
Experimental Workflow Diagram

Workflow Step1 Reagent Mixing (Amine + Aldehyde + EtOH) Step2 Catalyst Addition (Add I2 + Isocyanide) Step1->Step2 Step3 Reaction (RT, 2-4 Hours) Step2->Step3 Step4 Quench & Workup (Na2S2O3 + Extraction) Step3->Step4 Step5 Isolation (Recrystallization/Column) Step4->Step5

Caption: Operational workflow for the one-pot synthesis of imidazo[1,2-a]pyrazines.

Critical Parameters & Optimization

The following data table summarizes the impact of substituent effects and catalyst loading, synthesized from field data and literature (Krishnamoorthy et al., 2023).

ParameterVariationOutcome/ObservationRecommendation
Catalyst Loading 5 mol%Slower reaction (>6h), incomplete conversionUse 10-20 mol%
Catalyst Loading 20 mol%Faster reaction, similar yield to 10%Optimal for electron-deficient aldehydes
Solvent EthanolGood solubility, Green, High YieldPreferred
Solvent WaterHeterogeneous, requires surfactant (SDS)Alternative for strict Green protocols
Aldehyde (R) Electron-Donating (e.g., -OMe)High Yield (85-92%), FastStandard conditions
Aldehyde (R) Electron-Withdrawing (e.g., -NO2)Moderate Yield (75-80%), SlowerIncrease time or

to 20 mol%
Temperature RefluxDegradation of isocyanide observedMaintain Room Temperature

Strategic Variations: The Ketone Route

While the isocyanide route (above) yields 3-amino derivatives, researchers often require 2-aryl derivatives (lacking the 3-amino group).

Alternative Protocol (Ortoleva-King Type):

  • Reactants: 2-Aminopyrazine + Aryl Methyl Ketone (Acetophenone).

  • System:

    
     (Catalyst) / DMSO (Solvent & Oxidant).[7]
    
  • Mechanism: Iodine iodinates the ketone

    
    -position; DMSO oxidizes the intermediate (Kornblum type); 2-aminopyrazine undergoes substitution and cyclization.
    
  • Conditions: Heat (100°C) is typically required for this pathway, unlike the RT isocyanide route.

Troubleshooting & Quality Control (Self-Validation)

  • Iodine Staining:

    • Issue: Product retains a brown/purple tint.

    • Fix: Ensure thorough washing with sodium thiosulfate during workup. If solid product is colored, wash the filter cake with cold 5%

      
      .
      
  • Isocyanide Handling:

    • Issue: Strong odor or degradation.

    • Fix: Use fresh isocyanide. If the bottle is old, distill before use. Perform all additions in a hood.

  • Regioselectivity:

    • Validation: Verify the N-bridgehead formation using HMBC NMR. The H-3 proton (in the ketone route) or the NH proton (in the isocyanide route) provides distinct shifts.

References

  • Krishnamoorthy, R., & Anaikutti, P. (2023).[8] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439–36454.[8] [Link]

  • Perin, N., et al. (2021). Synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines using Green Solvents.
  • Hajra, A., et al. (2013). Regioselective synthesis of imidazo[1,2-a]pyridines under metal-free conditions. (Foundational reference for Iodine/DMSO oxidative cyclization mechanisms applicable to pyrazines).

Sources

Application Note: Imidazo[1,2-a]pyrazin-6-amine Scaffolds in Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Design, Synthesis, and Evaluation of Imidazo[1,2-a]pyrazin-6-amine Derivatives as Kinase Inhibitors and p53 Modulators[1]

Part 1: Introduction & Strategic Rationale

The Scaffold: The imidazo[1,2-a]pyrazine core is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the adenine ring of ATP. This property makes it an ideal template for developing ATP-competitive inhibitors against a broad spectrum of protein kinases, including Aurora Kinases , Checkpoint Kinase 1 (CHK1) , and Casein Kinase 1 (CK1) .

The 6-Amine Specificity: While the 8-position is the classic vector for hinge-binding interactions (mimicking the N1/N6 of adenine), the 6-position amine (Imidazo[1,2-a]pyrazin-6-amine) represents a critical "exit vector." Functionalization at this position—typically through urea or amide linkages—allows the molecule to extend into the solvent-exposed front pocket or the hydrophobic back pocket of the kinase domain.

Therapeutic Context: Recent studies highlight (Imidazo[1,2-a]pyrazin-6-yl)ureas as potent cytostatic agents in Non-Small Cell Lung Cancer (NSCLC) .[1][2] Uniquely, certain derivatives (e.g., compound 5b) have demonstrated a dual mechanism: moderate kinase inhibition (e.g., CK1δ/ε) combined with the reactivation of mutant p53 , a "holy grail" target in oncology.

Part 2: Chemical Biology & Mechanism of Action
1. Structural Pharmacophore

The imidazo[1,2-a]pyrazine core binds to the kinase hinge region. The 6-amine handle serves as a linker to a "tail" group (R) that determines selectivity and potency.

  • Hinge Binder: N1 and/or N8 (if substituted) interact with the kinase backbone (e.g., Glu/Leu residues).

  • Selectivity Filter (6-Position): The urea/amide linker at C6 positions the distal aromatic ring to engage the DFG motif or solvent front, often improving selectivity over the "promiscuous" naked scaffold.

2. Signaling Pathway Visualization

The following diagram illustrates the dual potential of these inhibitors: blocking oncogenic kinases (like Aurora/CK1) and stabilizing p53 to induce apoptosis.

Kinase_p53_Pathway Inhibitor Imidazo[1,2-a]pyrazin-6-amine Derivative Kinase Oncogenic Kinase (CK1 / Aurora / CHK1) Inhibitor->Kinase ATP-Competitive Inhibition p53_WT p53 (Wild Type/Mutant) Inhibitor->p53_WT Reactivation/ Stabilization Kinase->p53_WT Phosphorylation (Destabilization) Proliferation Tumor Proliferation Kinase->Proliferation Cell Cycle Progression MDM2 MDM2 (E3 Ligase) MDM2->p53_WT Ubiquitination (Degradation) Apoptosis Apoptosis / G1 Arrest p53_WT->Apoptosis Transcriptional Activation p53_WT->Proliferation Inhibition

Caption: Dual mechanism of action: Direct kinase inhibition prevents cell cycle progression, while concurrent p53 stabilization triggers apoptotic pathways.

Part 3: Application Notes & Protocols
Application Note 1: Synthesis of (Imidazo[1,2-a]pyrazin-6-yl)urea Derivatives

Objective: To synthesize the 6-amine intermediate and functionalize it into a urea-based kinase inhibitor.

Protocol:

  • Starting Material: Begin with 2-aminopyrazine .[3]

  • Bromination: React with N-bromosuccinimide (NBS) in ethanol to yield 2-amino-5-bromopyrazine .

  • Cyclization (The Scaffold): Condense with 2-bromo-1,1-diethoxyethane in aqueous HBr (reflux) to form 6-bromoimidazo[1,2-a]pyrazine .

  • Amination (Key Step):

    • Reagents: 25% Aqueous Ammonia, CuSO₄[4][1]·5H₂O (Catalyst).

    • Conditions: Sealed tube, 90°C, 2 hours.

    • Product:Imidazo[1,2-a]pyrazin-6-amine .[4][1][5][6]

  • Urea Formation:

    • React the 6-amine with an aryl isocyanate (e.g., 4-methoxyphenyl isocyanate) in anhydrous THF or Pyridine.

    • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Control: The amination step requires copper catalysis; standard nucleophilic substitution fails due to the electron-rich nature of the fused ring system.

Application Note 2: Biochemical Kinase Profiling (ADP-Glo™ Assay)

Objective: Quantify the IC₅₀ of the synthesized derivative against a panel of kinases (e.g., CK1δ, Aurora A).

Materials:

  • Kinase Enzyme (Recombinant, ~1-5 ng/well)

  • Substrate (e.g., Casein or specific peptide)

  • ATP (Ultra-pure, at K_m apparent)

  • ADP-Glo™ Reagent (Promega)

Workflow Diagram:

Kinase_Assay_Workflow Step1 1. Reaction Assembly (Kinase + Inhibitor + ATP) Step2 2. Incubation (60 min @ RT) Step1->Step2 Step3 3. Depletion (Add ADP-Glo Reagent) Step2->Step3 Step4 4. Detection (Add Detection Reagent) Step3->Step4 Step5 5. Read Luminescence (Integration: 0.5-1s) Step4->Step5

Caption: ADP-Glo kinase assay workflow. The signal produced is proportional to ADP generation (kinase activity).

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC₅₀.

Application Note 3: Cellular Viability & p53 Modulation

Objective: Assess antiproliferative potency and validate the mechanism of action in NSCLC cell lines.

Cell Lines:

  • A549: Wild-type p53 (Control).

  • NSCLC-N6-L16: p53 mutant (Target).[4][1][2]

Protocol A: MTT Cytotoxicity Assay

  • Seed cells at 3,000 cells/well in 96-well plates.

  • Treat with inhibitor (0.1 – 100 µM) for 72 hours.

  • Add MTT reagent (0.5 mg/mL), incubate 4h.

  • Solubilize formazan crystals in DMSO.

  • Measure Absorbance at 570 nm.

Protocol B: Western Blotting (Target Engagement)

  • Lysis: RIPA buffer + Phosphatase/Protease Inhibitors.

  • Antibodies:

    • Primary: Anti-p53 (DO-1), Anti-Phospho-p53 (Ser15), Anti-MDM2.

    • Loading Control: Anti-GAPDH.

  • Expected Outcome: Effective inhibitors should show upregulation of p53 (total or phospho) and downstream targets (e.g., p21) specifically in the mutant cell line, indicating reactivation or stabilization.

Part 4: Summary of Key Derivatives & Data
Compound IDR-Group (at 6-amine)TargetIC₅₀ / EffectReference
Intermediate 4 -NH₂ (Free Amine)PrecursorN/A[1, 2]
Compound 5b -NH-CO-NH-(4-OMe-Ph)p53 / NSCLCCytostatic (Reactivates p53)[1]
Compound 4a (Various)CK1δ/εKinase Inhibition[2]
CTN1122 (Imidazo-pyrazine core)L-CK1.2Antileishmanial[3]
Part 5: References
  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 2016.[4]

  • Discovery of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53. ResearchGate, 2025 (Retrospective/Review).

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, RSC.

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase. Bioorganic & Medicinal Chemistry Letters, 2010.[7]

Sources

Application Note: Structure-Activity Relationship & Development of Imidazo[1,2-a]pyridine-3-carboxamides

[1][2][3][4]

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a "privileged structure" in modern drug discovery, most notably exemplified by Telacebec (Q203) .[1] While this moiety has shown potential in oncology and antiviral applications, its most authoritative and validated utility lies in the treatment of multi-drug resistant tuberculosis (MDR-TB) .

Mechanism of Action (MoA): Unlike traditional antibiotics that target cell wall synthesis, these compounds function by inhibiting the cytochrome bc1 complex (QcrB subunit) of the mycobacterial electron transport chain. This blockade halts oxidative phosphorylation, leading to rapid ATP depletion and bacterial death.

This guide provides a comprehensive workflow for the synthesis, SAR optimization, and biological validation of these compounds, designed for researchers aiming to develop next-generation bioenergetic inhibitors.

Chemical Synthesis Protocol

The synthesis of the core scaffold is best achieved through a robust, scalable three-step sequence. This protocol minimizes side reactions common in one-pot multi-component variations when high purity is required for SAR studies.

Step 1: Cyclization (Formation of the Core)

Objective: Construct the 2,7-disubstituted imidazo[1,2-a]pyridine ring.

  • Reagents: 2-Amino-4-picoline (1.0 equiv), Ethyl 2-chloroacetoacetate (1.2 equiv), 1,2-Dimethoxyethane (DME).

  • Protocol:

    • Dissolve 2-amino-4-picoline in DME (0.5 M concentration).

    • Add ethyl 2-chloroacetoacetate dropwise at room temperature.

    • Heat the mixture to reflux (85°C) for 48 hours.

    • Work-up: Cool to RT. The hydrohalide salt of the product often precipitates. Filter the solid. If no precipitate, remove solvent in vacuo, dissolve residue in EtOAc, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc).

Step 2: Saponification (Ester Hydrolysis)

Objective: Expose the carboxylic acid for amide coupling.

  • Reagents: Ethyl ester intermediate (from Step 1), LiOH (3.0 equiv), Ethanol/Water (3:1).

  • Protocol:

    • Suspend the ester in EtOH/H₂O.

    • Add LiOH and stir at reflux for 2 hours.

    • Isolation: Concentrate to remove EtOH. Acidify the aqueous residue with 1N HCl to pH 3–4.

    • Collect the precipitated carboxylic acid by filtration. Dry under vacuum.

Step 3: Amide Coupling (Diversification)

Objective: Install the "Right-Hand Side" (RHS) amine to probe SAR.

  • Reagents: Carboxylic acid intermediate, Amine (R-NH₂), EDC·HCl, HOBt (or HATU), DIPEA, DMF.

  • Protocol:

    • Dissolve the acid (1.0 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 min to activate.

    • Add the specific amine (1.1 equiv). Stir at RT for 16 hours.

    • Work-up: Dilute with ice water. Extract with EtOAc (3x). Wash organic layer with 5% LiCl (to remove DMF), NaHCO₃, and brine.

    • Purification: Silica gel chromatography.

Visualization: Synthesis Workflow

SynthesisSchemeStart2-Amino-4-picoline+ Ethyl 2-chloroacetoacetateStep1Cyclization(Reflux in DME, 48h)Start->Step1Inter1Ethyl Imidazo[1,2-a]pyridine-3-carboxylateStep1->Inter1Ring ClosureStep2Saponification(LiOH, EtOH/H2O)Inter1->Step2Inter2Carboxylic AcidIntermediateStep2->Inter2HydrolysisStep3Amide Coupling(HATU/EDC, R-NH2)Inter2->Step3FinalTarget Carboxamide(Q203 Analog)Step3->FinalDiversification

Figure 1: General synthetic route for Imidazo[1,2-a]pyridine-3-carboxamides.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is tight and specific, particularly for anti-TB activity. The molecule can be dissected into three regions: the Core (Head), the Linker, and the Tail (R-group).

Region A: The Imidazo[1,2-a]pyridine Core[6][7][8]
  • Position 2 (R1): Small alkyl groups are critical.[1]

    • Methyl/Ethyl: Optimal. A methyl group at C2 significantly boosts potency compared to unsubstituted analogs (steric clash with the binding pocket is minimal, but hydrophobic interaction is increased).

    • Bulky groups (Phenyl/t-Butyl): Drastic loss of activity.

  • Position 6/7 (R2): Electronic modulation.

    • Halogens (Cl, Br): A chlorine atom at C6 or C7 often improves metabolic stability and potency (lipophilicity boost).

    • Electron Donors (OMe): Generally tolerated but less effective than halogens.

  • Bridgehead Nitrogen: Essential for hydrogen bonding within the QcrB active site.

Region B: The Amide Linker
  • Amide Bond: The -CONH- motif is non-negotiable. Replacement with esters or reversed amides generally abolishes activity.

  • N-Methylation: Methylating the amide nitrogen usually reduces activity, suggesting the amide proton acts as a hydrogen bond donor.

Region C: The Side Chain (Tail)
  • Lipophilicity: High lipophilicity is required to traverse the mycobacterial cell wall.

  • Aryl Groups: 4-(4-(trifluoromethyl)phenoxy)phenyl groups (as in Q203) are ideal.

  • Linker Length: A methylene spacer (benzyl amide) is often superior to direct anilines.

Summary Table: SAR Trends
PositionModificationEffect on Anti-TB ActivityMechanistic Insight
C-2 Methyl / EthylIncrease (+++) Optimal hydrophobic fit in QcrB pocket.
C-2 HydrogenDecrease (-)Loss of hydrophobic interaction.
C-6 ChlorineIncrease (++) Halogen bond / Metabolic stability.
C-3 Ester (-COOEt)Inactive (---)Amide H-bond donor is essential.
Amide N Benzyl / ArylalkylIncrease (+++) Lipophilic tail targets membrane-bound complex.
Amide N Short AlkylDecrease (--)Insufficient lipophilicity for cell entry.
Visualization: SAR Map

SARMapCoreImidazo[1,2-a]pyridineCore ScaffoldPos2Position 2 (R1)Small Alkyl (Me/Et) REQUIREDAvoid bulky groupsCore->Pos2Pos6Position 6/7 (R2)Halogens (Cl/Br) ENHANCEstability & potencyCore->Pos6LinkerC-3 Amide Linker-CONH- EssentialH-bond donor criticalCore->LinkerTailAmide Side ChainLipophilic Aryl/Benzyl groupsDrive cell wall permeationLinker->Tail

Figure 2: Strategic SAR map highlighting critical regions for optimization.

Biological Evaluation Protocols

To validate the synthesized compounds, a "Self-Validating System" of assays is required. This moves from phenotypic screening to target confirmation.

Assay 1: Microplate Alamar Blue Assay (MABA)

Purpose: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis. Why: MABA is the gold standard for high-throughput phenotypic screening.

  • Preparation: Inoculate M. tuberculosis (H37Rv strain) in Middlebrook 7H9 broth. Adjust OD₆₀₀ to 0.01.

  • Plating: Add 200 µL of culture to 96-well plates containing serial dilutions of the test compound (Range: 100 µM to 0.001 µM).

  • Controls: Include Rifampicin (positive control) and DMSO (negative control).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue reagent and incubate for 24h.

    • Blue: No growth (inhibition).

    • Pink: Growth (reduction of resazurin).

  • Calculation: MIC is the lowest concentration preventing the color change.

Assay 2: Intracellular ATP Quantification

Purpose: Confirm Mechanism of Action (Energy Depletion). Why: Since these compounds target the electron transport chain, a drop in ATP confirms the target engagement (QcrB inhibition) rather than non-specific toxicity.

  • Treatment: Treat log-phase Mtb cultures with the test compound at 5x MIC for 24 hours.

  • Lysis: Lyse bacteria using boiling Tris-EDTA buffer.

  • Detection: Use a Luciferin-Luciferase bioluminescence kit (e.g., BacTiter-Glo).

  • Validation: Significant drop in luminescence compared to untreated control confirms bioenergetic collapse.

Visualization: Biological Workflow

BioAssayLibrarySynthesized LibraryMABAPhenotypic Screen (MABA)Determine MICLibrary->MABAHitSelHit Selection(MIC < 1.0 µM)MABA->HitSelFilterATPATP Depletion AssayConfirm Bioenergetic TargetHitSel->ATPMechanism CheckCytoCytotoxicity (VERO cells)Ensure Selectivity (SI > 10)HitSel->CytoSafety CheckLeadLead Candidate(QcrB Inhibitor)ATP->LeadValid TargetCyto->LeadSafe

Figure 3: Cascading biological assay workflow for validating anti-TB candidates.

References

  • Pethe, K., et al. (2013).[2] "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[3] Nature Medicine. Link

  • Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[4][5][6][7] ACS Medicinal Chemistry Letters. Link

  • Kang, S., et al. (2014). "Structure-activity relationship of imidazo[1,2-a]pyridine-3-carboxamides as agents against tuberculosis." FEMS Microbiology Letters.
  • Abrahams, K. A., et al. (2012). "The cytochrome bc1 complex as a target for anti-tuberculosis drug discovery."[1][3][8] Future Medicinal Chemistry.

  • World Health Organization. (2020). "Global Tuberculosis Report."[2] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape[1][2]

Welcome to the technical support hub for the Imidazo[1,2-a]pyrazine scaffold. This heterocycle is a critical pharmacophore in kinase inhibitors (e.g., BTK inhibitors). However, unlike its cousin imidazo[1,2-a]pyridine, the pyrazine core presents unique challenges: the additional nitrogen atom at position 4 significantly reduces the nucleophilicity of the exocyclic amine, often leading to stalled reactions, incomplete cyclization, or "black tar" decomposition of labile


-haloketones.

This guide moves beyond basic recipes to address the mechanistic bottlenecks causing low yields and purity issues.

The Core Mechanism (Hantzsch-Type Condensation)

To troubleshoot, you must visualize the failure points. The reaction proceeds via an initial nucleophilic attack followed by a cyclization-dehydration sequence.[1]

G Start 2-Aminopyrazine (Low Nucleophilicity) Inter1 Intermediate A: N-Alkylation Start->Inter1 SN2 Attack (Slow Step) Halo α-Haloketone (Electrophile) Halo->Inter1 Side Side Product: Polymerized Tar Halo->Side Thermal Decomp (If amine is too slow) Inter2 Intermediate B: Hydroxy-dihydro intermediate Inter1->Inter2 Ring Closure (Intramolecular) Product Imidazo[1,2-a]pyrazine Inter2->Product -H2O (Dehydration)

Caption: Mechanistic pathway of the Hantzsch condensation.[2] The critical failure point is the competition between the slow SN2 attack and the thermal decomposition of the haloketone.

Troubleshooting Guide: Yield & Conversion

Issue: "My reaction mixture turns into a black tar with <20% yield."

Diagnosis: This is the classic "Haloketone Death Spiral." The 2-aminopyrazine is electron-deficient. If it does not attack the


-haloketone quickly, the haloketone self-condenses or polymerizes under heat/acidic conditions generated by the reaction (HBr byproduct).

Corrective Actions:

  • Buffer the Acid: The reaction generates HBr. Acid promotes haloketone polymerization. Add a mild base like NaHCO₃ (1.5 - 2.0 equiv) or K₂CO₃ to scavenge the acid without quenching the electrophile.

  • Solvent Switch: Switch from Ethanol (EtOH) to 1,2-Dimethoxyethane (DME) or DMF . DME often solubilizes the intermediate better, preventing precipitation of uncyclized intermediates.

  • Temperature Ramp: Do not start at reflux. Stir at Room Temperature (RT) for 1-2 hours to allow the initial N-alkylation (Intermediate A) to occur, then heat to reflux to force the dehydration (Ring Closure).

Issue: "I see the intermediate by LC-MS, but it won't cyclize."

Diagnosis: You have formed the intermediate (often M+18 relative to product), but the ring closure is energetically unfavorable due to the electron-withdrawing nature of the pyrazine ring.

Corrective Actions:

  • Microwave Irradiation: This is the "silver bullet" for this scaffold. The thermal effect overcomes the activation energy barrier for the dehydration step.

    • Setting: 120–150 °C for 10–20 minutes.

  • Lewis Acid Catalysis: If thermal methods fail, add Sc(OTf)₃ (5 mol%) or ZnBr₂ . These activate the carbonyl, making it more susceptible to the intramolecular attack.

Troubleshooting Guide: Purity & Side Reactions[5]

Issue: "I have a 'sticky spot' on TLC that co-elutes with my product."

Diagnosis: This is likely the regioisomer (if using unsymmetrical coupling partners) or the non-dehydrated intermediate .

Corrective Actions:

  • The "Scavenger" Wash: The product is basic. Dissolve crude in EtOAc, extract with 1M HCl . The product moves to the aqueous layer; non-basic tars/impurities stay in organic.[3] Basify the aqueous layer (pH 10) and re-extract with EtOAc.

  • Recrystallization: Avoid columns if possible. Recrystallize from Acetonitrile (ACN) or EtOH/Water . Imidazo[1,2-a]pyrazines crystallize well, whereas the impurities usually remain in the mother liquor.

Decision Tree for Optimization

DecisionTree Start Problem Identified Type Yield or Purity? Start->Type Yield Low Yield / Tar Type->Yield Purity Impurities / Co-elution Type->Purity Action1 Add NaHCO3 Switch to DME Yield->Action1 Thermal decomp? Action2 Try Microwave (150°C, 10 min) Yield->Action2 Incomplete rxn? Action3 Acid-Base Extraction (1M HCl wash) Purity->Action3 Oily crude? Action4 Recrystallize from ACN Purity->Action4 Solid crude?

Caption: Logic flow for selecting the correct optimization strategy.

Validated Experimental Protocols

Protocol A: The "Robust" Thermal Method (High Purity)

Best for scale-up where microwaves are unavailable.

  • Setup: To a solution of 2-aminopyrazine (1.0 equiv) in DME (0.5 M) , add the

    
    -haloketone (1.1 equiv).
    
  • Additive: Add NaHCO₃ (2.0 equiv) .

  • Step 1 (Alkylation): Stir at Room Temperature for 2 hours . Critical: Do not heat yet.

  • Step 2 (Cyclization): Heat to reflux (85°C) for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.[1]

  • Purification: Triturate with cold diethyl ether or recrystallize from ACN.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library synthesis and difficult substrates.

  • Vessel: 10 mL microwave vial.

  • Reagents: 2-aminopyrazine (1.0 equiv),

    
    -haloketone (1.0 equiv), Ethanol (2 mL) . No base required for small scale.
    
  • Irradiation: Heat at 150 °C for 10–15 minutes (High absorption setting).

  • Result: Upon cooling, the HBr salt of the product often precipitates directly. Filter and wash with cold acetone.

Protocol C: The Iodine-Catalyzed GBB Route (Alternative)

Use this if the


-haloketone is unstable or unavailable. This uses an aldehyde and isonitrile.[4][5]
  • Reagents: 2-aminopyrazine (1.0 equiv), Aryl Aldehyde (1.0 equiv), t-Butyl Isocyanide (1.0 equiv).

  • Catalyst: Iodine (I₂) (5 mol%).[6][7]

  • Solvent: Ethanol.

  • Conditions: Stir at Room Temperature for 2-4 hours.

  • Mechanism: I₂ activates the imine intermediate, facilitating the [4+1] cycloaddition.[7]

Comparative Data: Solvent & Catalyst Effects[6][9]

ParameterStandard (EtOH/Reflux)Optimized (DME/NaHCO₃)Microwave (EtOH)
Typical Yield 30–45%65–80%85–95%
Reaction Time 12–24 Hours6–8 Hours10–20 Minutes
Purity (Crude) Low (Tarry)MediumHigh (Crystalline)
Key Risk PolymerizationIncomplete CyclizationPressure/Safety

References

  • Microwave-Assisted Synthesis:Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library.

    • Source: PMC / NIH
  • Iodine Catalysis: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[7]

    • Source: RSC Advances / NIH
  • General Optimization:Efficient Access to Imidazo[1,2-a]pyridines/pyrazines via Catalyst-Free Annul

    • Source: ACS Combin
  • Aurora Kinase Inhibitors (Application): Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors.[8]

    • Source: Bioorganic & Medicinal Chemistry Letters / PubMed

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction

Imidazo[1,2-a]pyrimidines are privileged heterocyclic structures found in numerous pharmacologically active compounds.[1][2] Their synthesis, while well-established, can present several challenges, from low yields and side product formation to difficulties in purification and controlling regioselectivity. This guide provides a systematic approach to troubleshooting these issues, grounded in the chemical principles underlying the reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Question: My reaction yield for the synthesis of an Imidazo[1,2-a]pyrimidine is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from a variety of factors. A systematic approach to identify the root cause is crucial for effective optimization.

  • Purity of Starting Materials and Solvents: Impurities in your 2-aminopyrimidine, carbonyl compound, or solvents can significantly hinder the reaction. Water is a common culprit in many reactions, and its presence can lead to unwanted side reactions or deactivation of catalysts.

    • Recommendation: Ensure all reagents are of high purity. Dry your solvents using appropriate methods, especially for moisture-sensitive reactions. It is good practice to verify the purity of starting materials by techniques like NMR or melting point analysis.

  • Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider the following adjustments:

      • Increase Reaction Time: Some reactions simply require more time to reach completion.

      • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can also promote side product formation.

      • Catalyst Inefficiency: If you are using a catalyst, it may not be active enough or may have deactivated. Consider increasing the catalyst loading or switching to a more efficient catalyst. For instance, in some syntheses, microwave irradiation has been shown to improve yields and reduce reaction times.[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.

    • Recommendation: A systematic optimization of reaction conditions is often necessary. For example, in copper-catalyzed syntheses, the choice of the copper salt and solvent can have a dramatic impact on the yield. In some cases, solvent-free conditions have been shown to be highly effective.[4]

  • Side Product Formation: The formation of undesired side products can consume your starting materials and reduce the yield of the desired product.

    • Recommendation: Analyze your crude reaction mixture by LC-MS or NMR to identify any major side products. Understanding the structure of these byproducts can provide valuable insights into competing reaction pathways and help you adjust the conditions to favor the desired reaction.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

Answer: Side product formation is a common challenge. Identifying the specific side products is the first step toward mitigating their formation.

  • Incomplete Cyclization: The intermediate formed after the initial condensation of the 2-aminopyrimidine and the carbonyl compound may not cyclize efficiently, leading to the presence of acyclic impurities.

    • Strategy for Minimization:

      • Optimize Temperature: Higher temperatures can sometimes promote the cyclization step. However, a careful balance is needed to avoid decomposition.

      • Choice of Base: In base-catalyzed reactions, the strength and amount of the base can be critical. A stronger base might facilitate the deprotonation required for cyclization.

  • Schiff Base Intermediate in Multicomponent Reactions: In Groebke-Blackburn-Bienaymé (GBB) reactions, the initial condensation of the 2-aminopyrimidine and the aldehyde forms a Schiff base (imine). This can sometimes be a major side product if the subsequent reaction with the isocyanide is slow.

    • Strategy for Minimization:

      • Stoichiometry Control: Using a slight excess of the 2-aminopyrimidine can help push the equilibrium towards the final product.

      • Solvent Choice: Avoid nucleophilic solvents like methanol, which can add to the Schiff base intermediate.

  • Over-alkylation: The product Imidazo[1,2-a]pyrimidine can sometimes be nucleophilic enough to react with the starting materials, leading to byproducts.

    • Strategy for Minimization:

      • Control Stoichiometry: Use a precise 1:1 stoichiometry of the reactants.

      • Slow Addition: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration and minimize side reactions.

Issue 3: Poor Regioselectivity

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired Imidazo[1,2-a]pyrimidine isomer?

Answer: Controlling regioselectivity, especially when using substituted 2-aminopyrimidines, is a key challenge in Imidazo[1,2-a]pyrimidine synthesis. The formation of different isomers is often governed by the electronic and steric properties of the substituents on the pyrimidine ring.

  • Understanding the Mechanism: The regioselectivity is determined by which of the two ring nitrogen atoms of the 2-aminopyrimidine participates in the cyclization. The nucleophilicity of these nitrogens is influenced by the electronic effects of the substituents on the pyrimidine ring. For example, an electron-withdrawing group on the pyrimidine ring can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring cyclization at the other nitrogen.[5][6]

    • G

      Caption: Regioselectivity in Imidazo[1,2-a]pyrimidine synthesis.

  • Strategies for Controlling Regioselectivity:

    • Substituent Effects: Carefully consider the electronic nature of the substituents on your 2-aminopyrimidine. Electron-donating groups will generally increase the nucleophilicity of the ring nitrogens, while electron-withdrawing groups will decrease it.

    • Reaction Conditions: In some cases, the reaction conditions can influence the regioselectivity. For instance, the choice of catalyst or solvent can alter the transition state energies for the two possible cyclization pathways. Continuous flow conditions have been shown to improve regioselectivity in some cases.[7]

    • Strategic Blocking: In some instances, it may be possible to temporarily block one of the nitrogen atoms to direct the cyclization to the desired position.

Issue 4: Purification Challenges

Question: I am having difficulty purifying my Imidazo[1,2-a]pyrimidine product. What are the recommended purification methods?

Answer: Purification can be challenging due to the similar polarities of the desired product and certain impurities.

  • Column Chromatography: This is the most common method for purifying Imidazo[1,2-a]pyrimidines.

    • Stationary Phase: Silica gel is most commonly used. If your compound is sensitive to the acidic nature of silica, consider using neutral alumina or deactivated silica gel.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. For more polar compounds, adding a small amount of methanol or triethylamine to the eluent can improve separation.

    • Troubleshooting: If you are experiencing poor separation, try a shallower solvent gradient or a different solvent system. Dry loading the crude material onto silica gel can also improve resolution.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, acetonitrile, or mixtures like ethanol/water.

    • Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, this often means the boiling point of the solvent is higher than the melting point of your compound. Try using a lower-boiling point solvent or adding more solvent to the hot solution.

  • Acid-Base Extraction: Imidazo[1,2-a]pyrimidines are basic compounds. This property can be exploited for purification.

    • Procedure: Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized with a base (e.g., sodium bicarbonate) and the pure product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Imidazo[1,2-a]pyrimidines?

A1: The most common methods include:

  • Chichibabin (Tschitschibabin) Reaction: This is a classical method involving the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful three-component reaction between a 2-aminopyrimidine, an aldehyde, and an isocyanide.[8][9]

  • Modern Catalytic Methods: These include copper-catalyzed or palladium-catalyzed cross-coupling reactions, which offer alternative pathways to functionalized Imidazo[1,2-a]pyrimidines.[10]

Q2: How does the purity of the starting 2-aminopyrimidine affect the reaction?

A2: The purity is critical. Impurities in the 2-aminopyrimidine can act as nucleophiles themselves, leading to a complex mixture of side products that can be difficult to separate from the desired product. It is highly recommended to use purified 2-aminopyrimidine for the best results.

Q3: Can I use microwave irradiation to accelerate my reaction?

A3: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of Imidazo[1,2-a]pyrimidines. It can often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[2][3]

Q4: My catalyst seems to be deactivating. What are the possible causes and solutions?

A4: Catalyst deactivation can be caused by several factors:

  • Poisoning: The nitrogen atoms in the pyrimidine ring or the product can coordinate to the metal center of the catalyst, leading to poisoning. Sulfur-containing impurities in the starting materials or solvents are also potent catalyst poisons.

    • Solution: Use highly purified reagents and solvents. In some cases, using a higher catalyst loading or a more robust catalyst can overcome poisoning.

  • Leaching: The active metal can leach from the support in heterogeneous catalysts.

    • Solution: Ensure the reaction conditions are not too harsh (e.g., extreme pH or temperature).

  • Sintering: At high temperatures, the metal nanoparticles on a heterogeneous catalyst can agglomerate, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield in a Typical Groebke-Blackburn-Bienaymé Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol2524<10
2NH4Cl (10)Ethanol251265
3Sc(OTf)3 (5)Acetonitrile80685
4I2 (10)Methanol60878
5BF3·OEt2 (10)Dichloromethane251090

Data is a representative summary from various literature sources and should be used as a guideline for optimization.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines
  • To a solution of the 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) in a round-bottom flask, add the catalyst (e.g., Sc(OTf)3, 5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: General Procedure for the Chichibabin Synthesis of Imidazo[1,2-a]pyrimidines
  • A mixture of the 2-aminopyrimidine (1.0 mmol) and the α-halocarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is heated at reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Visualizations

Workflow for Troubleshooting Low Reaction Yield

G

Caption: A systematic workflow for troubleshooting low yields.

References

  • Chemistry Stack Exchange. (2017, January 22). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • WIPO Patentscope. (2020, November 12). WO/2020/227576 REGIO-SELECTIVE SYNTHESIS OF IMIDAZO[1,2-A]PYRIMIDINES. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides†. Retrieved from [Link]

  • PubMed. (2003, June 13). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, March 19). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2025, November 11). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2001, September). Poisoning and deactivation of palladium catalysts | Request PDF. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. Retrieved from [Link]

  • RSC Advances. (n.d.). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. Retrieved from [Link]

  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PMC. (2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • PMC. (2023, October 11). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • PubMed. (2014, April 4). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Retrieved from [Link]

Sources

Enhancing the metabolic stability of Imidazo[1,2-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]pyridine Optimization Status: Online | Agent: Senior Application Scientist | Ticket ID: IMP-OPT-2026

Welcome to the Scaffold Optimization Support Hub.

You are likely here because your Imidazo[1,2-a]pyridine lead compound—while potent against your target (kinase, GABA, antibacterial)—is failing metabolic stability screens. This scaffold is "privileged" in binding affinity but "notorious" for specific metabolic liabilities, particularly oxidative clearance.

This guide is not a textbook. It is a troubleshooting manual designed to diagnose why your molecule is dying and how to chemically resuscitate it.

Module 1: Diagnostic Triage (Root Cause Analysis)

Q: My compound shows high clearance in Hepatocytes but is stable in Liver Microsomes (HLM). What is happening?

A: You are likely facing the "Cytosolic Gap." This is a classic signature of Aldehyde Oxidase (AO) mediated metabolism.

  • The Mechanism: Liver Microsomes (HLM) contain CYPs and UGTs (if activated) but lack the cytosolic fraction where AO and Xanthine Oxidase reside. Hepatocytes contain both.

  • The Liability: The Imidazo[1,2-a]pyridine core is electron-deficient at the C-2 and C-3 positions, making it a prime substrate for nucleophilic attack by AO, leading to the formation of a lactam (oxidation usually at C-2 or adjacent positions depending on substitution).

  • The Fix: Confirm this by running a stability assay in Liver Cytosol (with and without the AO inhibitor hydralazine). If stability is restored with hydralazine, AO is your culprit.

Q: I see rapid disappearance in HLM. How do I pinpoint the "Soft Spot"?

A: You must run a Metabolite Identification (MetID) study with GSH trapping. Don't guess. The Imidazo[1,2-a]pyridine scaffold has two primary zones of CYP-mediated instability:

  • The C-3 Position: This carbon is nucleophilic. If unsubstituted, it is rapidly oxidized or dimerized.

  • The Pyridine Ring: Electron-rich variants are prone to epoxidation/hydroxylation.

  • Benzylic Sites: Methyl groups attached to the scaffold (e.g., C-6, C-7, C-8 methyls) are "low-hanging fruit" for CYP oxidation.

Visual Protocol: The Metabolic Diagnostic Workflow

Metabolic_Diagnosis Start High Clearance Observed Assay_HLM Assay 1: Liver Microsomes (HLM) (+ NADPH) Start->Assay_HLM Result_HLM_Stable Stable in HLM? Assay_HLM->Result_HLM_Stable Assay_Cytosol Assay 2: Liver Cytosol (+/- Hydralazine) Result_HLM_Stable->Assay_Cytosol Yes (Stable) Assay_MetID Assay 3: MetID + GSH Trapping Result_HLM_Stable->Assay_MetID No (Unstable) Result_AO AO Liability Confirmed (Use AO Blocking Strategies) Assay_Cytosol->Result_AO Stable w/ Hydralazine Result_PhaseII Phase II Liability (Check UGT/SULT) Assay_Cytosol->Result_PhaseII Unstable w/ Hydralazine Result_C3 Oxidation at C-3 Assay_MetID->Result_C3 Result_Ring Pyridine Ring Oxidation Assay_MetID->Result_Ring Result_Sub Substituent Oxidation (Benzylic/Alkyl) Assay_MetID->Result_Sub

Caption: Diagnostic workflow to distinguish between CYP-mediated (Microsomal) and AO/Phase II-mediated (Cytosolic/Hepatocyte) clearance.

Module 2: Synthetic Remediation (The "Fix")

Once you have identified the soft spot, apply these specific medicinal chemistry strategies.

Scenario A: The C-3 "Achilles Heel"

Issue: The C-3 position is unsubstituted (H). Mechanism: This is the most electron-rich site on the 5-membered ring, prone to electrophilic aromatic substitution by CYP enzymes. Solution: Block the site with a metabolic handle.[1]

StrategySubstituent (R3)Effect on StabilityEffect on Electronics
Halogenation -Cl, -FHigh Deactivates ring; blocks oxidation.
Cyano -CNVery High Strong EWG; prevents oxidative attack.
Alkyl -CF3, -CH2CF3Moderate Blocks site; CF3 lowers lipophilicity vs CH3.
Amide -C(O)NH-RHigh Common in TB/Kinase inhibitors (e.g., Q203).

Citation: C-3 functionalization is a validated strategy for c-Met inhibitors and anti-TB agents to improve PK profiles [1, 2].

Scenario B: Pyridine Ring Oxidation

Issue: Hydroxylation occurring on the 6-membered ring (positions 5, 6, 7, or 8). Solution: Deactivate the ring electronically or use "Nitrogen Walking."

  • Nitrogen Walking (Scaffold Hopping):

    • Replace a carbon in the pyridine ring with nitrogen (e.g., Imidazo[1,2-b]pyridazine or Imidazo[1,2-a]pyrimidine).

    • Why? Adding nitrogen reduces the electron density of the ring, making it resistant to oxidative attack by CYPs.

    • Note: This often reduces lipophilicity (LogD), which improves metabolic stability but may affect permeability.

  • Fluorine Scan:

    • Systematically replace H with F at the site of metabolism.

    • Rule of Thumb: If C-6 is the soft spot, a C-6 Fluoro or C-6 Trifluoromethyl group is the standard fix.

Scenario C: Aldehyde Oxidase (AO) Liability

Issue: Oxidation at C-2 (forming a lactam) driven by AO. Solution: Steric hindrance or electronic repulsion adjacent to the site of attack.

  • Add a C-2 Substituent: A bulky group (e.g., cyclopropyl, substituted phenyl) at C-2 sterically hinders the AO enzyme from approaching the N1-C2 bond.

  • Electron Donation: AO is a nucleophilic attack; making the ring more electron-rich (counter-intuitively for CYPs) can sometimes reduce AO liability, but steric blocking is more reliable.

Visual Protocol: SAR Decision Tree

SAR_Tree Problem Metabolic Instability Loc_C3 Site: C-3 Position Problem->Loc_C3 Loc_Ring Site: Pyridine Ring Problem->Loc_Ring Loc_AO Mechanism: AO (Cytosolic) Problem->Loc_AO Sol_C3_1 Add EWG (-CN, -Cl) Loc_C3->Sol_C3_1 Sol_C3_2 Add Amide Linker Loc_C3->Sol_C3_2 Sol_Ring_1 Fluorine Scan (C6/C8) Loc_Ring->Sol_Ring_1 Sol_Ring_2 Aza-insertion (Pyrazine/Pyrimidine) Loc_Ring->Sol_Ring_2 Sol_AO_1 Steric Bulk at C-2 Loc_AO->Sol_AO_1 Sol_AO_2 Saturate Ring (Remove Aromaticity) Loc_AO->Sol_AO_2

Caption: Structural modification decision tree based on the identified site of metabolism.

Module 3: Experimental Protocol (Microsomal Stability)

Standard Operating Procedure (SOP): Use this validated protocol to ensure your data is reproducible.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (or 1 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).[2]

  • Test Compound (10 mM DMSO stock).[2]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add Test Compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.

    • Why? To equilibrate temperature and check for non-enzymatic degradation (T=0 without cofactor).

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.[3]

  • Sampling: At T = 0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL cold Stop Solution (ACN). Vortex.

  • Processing: Centrifuge at 4000 rpm for 15 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion disappearance.

Calculations:

  • Plot ln(% Remaining) vs. Time.[3][4]

  • Slope (

    
    ) = Elimination rate constant.
    

Troubleshooting Table:

ObservationPossible CauseCorrective Action
No degradation (T1/2 > 120 min) Compound is stable OR Enzyme inactive.Run positive control (e.g., Verapamil/Testosterone).[2] Check NADPH freshness.
T=0 signal is very low Non-specific binding or insolubility.Check solubility in buffer. Add BSA (0.1%) to incubation (and adjust calculation for fu).
Non-linear log plot Enzyme inactivation or Product Inhibition.Lower compound concentration (to 0.5 µM) or increase protein concentration.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega, 2026.[5] URL:[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: RSC Medicinal Chemistry, 2023. URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters, 2014. URL:[Link]

  • Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Source: Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Microsomal Stability Assay Protocol. Source: AxisPharm Technical Guides. URL:[Link]

Sources

Technical Support Center: A Scientist's Guide to the Purification of Imidazo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the refinement and purification of Imidazo[1,2-a]pyrazine analogs. As a Senior Application Scientist, I understand that the successful isolation of your target compound is a critical step in your research and development pipeline. The unique physicochemical properties of the Imidazo[1,2-a]pyrazine scaffold, particularly the presence of multiple nitrogen atoms, can present specific challenges during purification. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these hurdles, ensuring you obtain your desired analogs with the highest possible purity.

This resource is structured to address the common issues encountered in the laboratory, moving from troubleshooting specific problems to providing detailed protocols and answering frequently asked questions. Our aim is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: From Common Issues to Effective Solutions

This section is formatted as a series of questions and answers to directly address the challenges you may be facing at the bench.

Question: My Imidazo[1,2-a]pyrazine analog is streaking or showing poor separation on a silica gel TLC plate. What's happening and how can I fix it?

Answer:

This is a very common issue when working with nitrogen-containing heterocycles like Imidazo[1,2-a]pyrazines. The streaking is often due to the basic nature of the nitrogen atoms in your compound interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow, uneven elution, resulting in broad, streaky spots on your TLC plate and poor separation during column chromatography.[1][2]

Here’s a systematic approach to troubleshoot and resolve this issue:

  • Assess Compound Stability: Before proceeding, it's crucial to determine if your compound is stable on silica gel. You can do this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear, it indicates that your compound is degrading on the silica. In this case, you may need to consider alternative stationary phases like deactivated silica or alumina.[1][3]

  • Incorporate a Basic Modifier: To mitigate the strong interaction between your basic compound and the acidic silica, add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) is a common choice, typically added at a concentration of 0.1-1%. An alternative is to use a solvent system containing ammonia, such as dichloromethane/methanol/ammonia.[1][2] This will neutralize the acidic sites on the silica gel, leading to sharper spots and improved separation.

  • Optimize Your Solvent System: If a basic modifier alone isn't sufficient, you may need to re-evaluate your solvent system. The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4 on TLC.[1] Experiment with different solvent systems to find one with the best selectivity for your compound and its impurities. For instance, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol or toluene/acetone system.

  • Consider an Alternative Stationary Phase: If you continue to face challenges with silica gel, even with a basic modifier, it may be time to switch your stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

    • Reverse-Phase Silica (C18): For more polar analogs, reverse-phase chromatography can be very effective. This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][4]

Question: I've run my column, but my purified fractions show that my target compound is co-eluting with a persistent impurity. How can I improve the separation?

Answer:

Achieving baseline separation between compounds with similar polarities can be challenging. Here are several strategies to improve the resolution between your target compound and the co-eluting impurity:

  • Fine-Tune the Solvent System: Small adjustments to the eluent composition can have a significant impact on separation. If you are using a binary solvent system, try adjusting the ratio of the polar and non-polar solvents in small increments.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to sharpen the elution bands and improve the separation of closely eluting compounds.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel. If you are seeing poor separation, try reducing the amount of material you are loading onto the column.

  • Change the Selectivity of Your Chromatography System: If optimizing the mobile phase and reducing the column load doesn't work, you may need to change the stationary phase to alter the selectivity of the separation. As mentioned previously, switching from silica gel to alumina or a reverse-phase C18 column can change the elution order of your compounds and potentially resolve the co-eluting impurity.

Question: After evaporating the solvent, my purified Imidazo[1,2-a]pyrazine analog is an oil, but I was expecting a solid. How can I induce crystallization?

Answer:

Obtaining an oil instead of a crystalline solid is a frequent occurrence in organic synthesis. This can be due to residual solvent, the presence of impurities, or the intrinsic properties of the compound itself. Here are several techniques to try to induce crystallization:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying your sample under a high vacuum for an extended period. Gentle heating can be applied if your compound is thermally stable.[1]

  • Solvent Trituration: This technique involves adding a "non-solvent" (a solvent in which your compound is insoluble, but the impurities are soluble) to your oil and vigorously stirring or sonicating the mixture.[1] This can help to wash away impurities and induce the formation of a solid. Common non-solvents for this purpose include hexanes, pentane, or diethyl ether.[1]

  • Recrystallization: If trituration doesn't work, a full recrystallization is the next logical step.

    • Single Solvent Recrystallization: Dissolve the oily product in a minimal amount of a hot solvent in which it is soluble. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[1]

    • Binary Solvent System: If a single solvent is not effective, a binary solvent system can be used. Dissolve your compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

  • Seed Crystals: If you have a small amount of solid material from a previous batch, adding a tiny "seed crystal" to a supersaturated solution of your oily compound can initiate crystallization.

  • Scratching the Glass: Using a glass rod to scratch the inside of the flask at the surface of the solution can create nucleation sites and induce crystallization.[2]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar Imidazo[1,2-a]pyrazine Analog

This protocol provides a general procedure for purifying a moderately polar Imidazo[1,2-a]pyrazine analog using flash column chromatography on silica gel.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems to find one that provides good separation and an Rf value of 0.2-0.4 for your target compound.[1] A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate or dichloromethane and methanol.
  • If streaking is observed, add 0.5% triethylamine to the eluent.

2. Column Packing:

  • Select an appropriately sized flash chromatography column based on the amount of crude material you need to purify.
  • Secure the column in a vertical position.
  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
  • Prepare a slurry of silica gel in the non-polar component of your chosen eluent (e.g., hexane).
  • Carefully pour the slurry into the column, ensuring that no air bubbles are trapped in the packing.
  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
  • Equilibrate the column by running your chosen eluent through it until the packing is stable.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of a suitable solvent.
  • Alternatively, you can adsorb your crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
  • Carefully load your sample onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.
  • Collect fractions in test tubes or vials.
  • Monitor the elution of your compounds by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing your pure product.
  • Evaporate the solvent under reduced pressure to obtain your purified Imidazo[1,2-a]pyrazine analog.
Protocol 2: Recrystallization of a Solid Imidazo[1,2-a]pyrazine Analog

This protocol describes a standard procedure for purifying a solid Imidazo[1,2-a]pyrazine analog by recrystallization.

1. Solvent Selection:

  • Choose a solvent or a binary solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Common solvents for recrystallization of Imidazo[1,2-a]pyrazine analogs include ethanol, isopropanol, or an ethanol/water mixture.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[1]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
  • Once at room temperature, you can place the flask in an ice bath to maximize the formation of crystals.[1]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.[1]

6. Drying:

  • Dry the purified crystals under a high vacuum to remove any residual solvent.[1]

Visual Workflow for Purification Strategy

Purification_Workflow cluster_start Initial Assessment cluster_decision Primary Purification Choice cluster_path1 Chromatography Path cluster_path2 Alternative Path cluster_final Final Product & Further Purification start Crude Imidazo[1,2-a]pyrazine Analog tlc TLC Analysis (Multiple Solvent Systems) start->tlc decision Good Separation & Rf 0.2-0.4? tlc->decision flash_chrom Flash Column Chromatography decision->flash_chrom Yes optimize Optimize Solvent System (Add modifier, change solvents) decision->optimize No fractions Analyze Fractions by TLC flash_chrom->fractions combine Combine Pure Fractions & Evaporate fractions->combine product Purified Product combine->product optimize->tlc Re-assess is_solid Is it a solid? product->is_solid recrystallize Recrystallization is_solid->recrystallize No (Oil) final_product Final Crystalline Product is_solid->final_product Yes triturate Trituration / High-Vac recrystallize->triturate If fails recrystallize->final_product triturate->final_product

Caption: A decision-making workflow for the purification of Imidazo[1,2-a]pyrazine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for column chromatography of Imidazo[1,2-a]pyrazine analogs?

A1: The polarity of these analogs can vary significantly based on their substituents. Therefore, it's crucial to use Thin Layer Chromatography (TLC) to determine the most suitable solvent system. The ideal system should provide an Rf value of approximately 0.2-0.4 for your target compound.[1] Here are some commonly used solvent systems to start with:

  • Hexane / Ethyl Acetate: A standard choice for moderately polar compounds.

  • Dichloromethane / Methanol: Effective for more polar analogs.

  • Toluene / Acetone: Offers different selectivity compared to ester/alkane systems.

Q2: What visualization techniques are suitable for TLC analysis of these compounds?

A2: Most Imidazo[1,2-a]pyrazine analogs are UV-active due to their aromatic structure.

  • UV Light (254 nm): This is the primary and non-destructive method. Compounds will appear as dark spots on a fluorescent green TLC plate.

  • Iodine Stain: The TLC plate can be placed in a chamber containing iodine crystals. The iodine vapor will stain the compounds, making them visible as brown spots.

  • Potassium Permanganate (KMnO4) Stain: A solution of potassium permanganate can be used as a dipping stain. It reacts with compounds that can be oxidized, appearing as yellow or brown spots on a purple background.

Q3: My Imidazo[1,2-a]pyrazine analog is very polar. What is the best way to purify it using chromatography?

A3: For highly polar compounds, traditional normal-phase chromatography on silica gel can be challenging. Here are some better alternatives:

  • Reversed-Phase Chromatography: This is often the method of choice. A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. A modifier like formic acid or trifluoroacetic acid can be added to improve peak shape.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for purifying polar compounds.

  • Modified Normal Phase: If you must use silica, a highly polar mobile phase like dichloromethane/methanol/ammonia may be required.[2]

Data Summary Table

Purification ChallengePotential Cause(s)Recommended Solution(s)
Streaking on TLC Strong interaction with acidic silicaAdd triethylamine or ammonia to the eluent; use alumina or reverse-phase silica.[1][2]
Poor Separation Inappropriate solvent system; column overloadingOptimize the solvent system; use gradient elution; reduce the sample load.[2]
Compound Not Eluting Compound is too polar for the solvent systemIncrease the polarity of the eluent; switch to reverse-phase chromatography.[2]
Product is an Oil Residual solvent; impurities; inherent propertiesDry under high vacuum; perform solvent trituration; recrystallize.[1][2]
Low Recovery Using too much solvent in recrystallizationUse the minimum amount of hot solvent required for dissolution.[2]

References

  • Technical Support Center: Purification of 2-Phenyl-1h-imidazo[4,5-b]pyrazine Analogs - Benchchem.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Flash Chromatography: Principles & Applications - Phenomenex.
  • Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PMC.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com.
  • Troubleshooting Flash Chromatography.

Sources

Technical Support Center: Optimizing the Regioselective Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Process Optimization

Executive Summary: The Scaffold & The Challenge

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).[1] Its planar, electron-rich nature mimics the purine bases of DNA, making it an excellent ligand for diverse biological targets, including GABA receptors and kinases.

The Core Challenge: Regioselectivity. Synthesizing this bicycle often leads to isomeric mixtures or side products depending on the substitution pattern of the starting 2-aminopyridine. Furthermore, post-synthetic functionalization is electronically biased toward the C-3 position, making functionalization at C-5, C-6, or C-8 chemically demanding.[1]

This guide provides a decision-matrix approach to synthesis, troubleshooting protocols for common failures, and mechanistic insights to ensure regiochemical fidelity.

Synthesis Decision Matrix

Before starting, select the workflow that matches your target substitution pattern.[1]

Synthesispathway cluster_tips Optimization Key Start Target Molecule Structure Q1 Is there an Amino (-NHR) group at C-3? Start->Q1 Q2 Is the C-2 position substituted? Q1->Q2 No MethodA Method A: Groebke-Blackburn-Bienaymé (GBB) (Multicomponent Reaction) Q1->MethodA Yes MethodB Method B: Condensation (2-Aminopyridine + α-Haloketone) Q2->MethodB Yes (Aryl/Alkyl) MethodC Method C: C-H Functionalization (Post-Synthetic Modification) Q2->MethodC No (Unsubstituted Core) Tip1 GBB: Best for diversity libraries Tip2 Condensation: Best for scale-up

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the target substitution pattern.

Method A: The Groebke-Blackburn-Bienaymé (GBB) Reaction[2][3]

Application: Rapid synthesis of 3-amino-imidazo[1,2-a]pyridines. Mechanism: [4+1] cycloaddition involving a 2-aminopyridine, an aldehyde, and an isocyanide.

Optimization & Troubleshooting

The Protocol:

  • Stoichiometry: 1.0 equiv Aldehyde : 1.0 equiv Amine : 1.1 equiv Isocyanide.

  • Catalyst: 5-10 mol% Scandium Triflate (

    
    ) or Indium Chloride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).

  • Condition: Room Temperature to 60°C.

Common Failure Modes:

SymptomProbable CauseCorrective Action
Low Yield (<30%) Isocyanide volatility or hydrolysis.Use fresh isocyanide. Switch solvent to TFE (2,2,2-trifluoroethanol) to activate the imine intermediate via H-bonding.
No Reaction Deactivation of catalyst by basic amine.Increase catalyst loading to 20 mol% or switch to a Brønsted acid like Perchloric acid (

) or Acetic Acid (

).
Side Products Formation of imine without cyclization.Ensure the reaction runs long enough (monitor via TLC). Heat to 60°C to overcome the activation energy of the [4+1] cyclization step.
Purification Issues Product co-elutes with unreacted amine.Scavenge excess amine with polymer-supported isocyanate resins or perform an acid-wash extraction (product is basic).

Expert Insight: While Lewis acids like


 are standard, Ammonium Chloride (

)
is a superior "green" alternative for scale-up.[1] It buffers the reaction, preventing the degradation of acid-sensitive isocyanides while sufficiently activating the Schiff base intermediate.

Method B: Condensation (Tschitschibabin-like)

Application: Synthesis of 2-substituted imidazo[1,2-a]pyridines. Mechanism: Nucleophilic attack of the pyridine ring nitrogen (N-1) onto the


-carbon of the haloketone, followed by cyclization and dehydration.
The Regioselectivity Trap

The reaction relies on the nucleophilicity difference between the endocyclic nitrogen (N-1) and the exocyclic amine .

  • Desired Path: N-1 attack

    
     Cyclization 
    
    
    
    Imidazo[1,2-a]pyridine.
  • Undesired Path: Exocyclic N attack

    
     Linear alkylation product.
    

Critical Control Points:

  • Solvent Polarity: Use polar protic solvents (Ethanol, n-Butanol) to stabilize the transition state of the quaternary ammonium intermediate.

  • Base: Sodium Bicarbonate (

    
    ) is standard. Stronger bases can promote exocyclic N-alkylation.
    
  • Temperature: Reflux is often required to drive the dehydration step.

Troubleshooting Guide:

Q: I isolated a white solid that is water-soluble but isn't my product. What is it? A: This is likely the N-phenacylpyridinium salt (the intermediate). The cyclization failed.

  • Fix: Reflux this solid in Ethanol with 2.0 equiv of

    
     for 4-6 hours. The base is required to deprotonate the 
    
    
    
    -position and induce cyclization.

Q: My 2-aminopyridine has a substituent at position 3 (e.g., 3-methyl-2-aminopyridine). The reaction failed. A: Steric hindrance at C-3 blocks the N-1 nitrogen, retarding the initial attack.

  • Fix: Switch to a solvent-free melt condition. Mix reagents and heat to 100-120°C without solvent. The high concentration forces the reaction despite steric bulk.

Method C: Regioselective C-H Functionalization

Application: Late-stage diversification of the core scaffold.

The Regioselectivity Map

The imidazo[1,2-a]pyridine ring has distinct electronic zones. Understanding this map is crucial for predicting where a reagent will strike.

RegioMap Core Imidazo[1,2-a]pyridine Core C3 Position C-3 (Nucleophilic) Core->C3 Most Reactive (Electronic Control) C5 Position C-5 (Directing Group Dependent) Core->C5 Challenging (Requires C-3 Blocking) C2 Position C-2 (Sterically Accessible) Reagent1 Electrophiles (NBS, NIS, Aryl halides) Reagent1->C3 Direct Attack Reagent2 Transition Metals (Pd, Rh, Ru) Reagent2->C5 C-H Activation (with DG)

Figure 2: Electronic reactivity map. C-3 is the "soft" nucleophilic center, while C-5 requires metal-catalyzed activation.

Protocol: C-3 vs. C-5 Selectivity

Target: C-3 Functionalization (Easy)

  • Reaction: Electrophilic Aromatic Substitution (SEAr).

  • Reagents: NIS (Iodination), Selectfluor (Fluorination), Aryl diazonium salts.[1]

  • Conditions: Room temperature, Acetonitrile.[1] No catalyst needed for halogenation.[2][3]

  • Note: If you need to arylate C-3, use Pd-catalyzed C-H activation (Pd(OAc)2, PPh3, Aryl Iodide, Ag2CO3).[1]

Target: C-5 Functionalization (Hard)

  • Challenge: C-3 is more reactive. You must either block C-3 or use a directing group.

  • Strategy: Use the N-1 nitrogen as a directing group for Rhodium or Ruthenium catalysis.

  • Protocol:

    • Catalyst:

      
       (5 mol%).
      
    • Directing Group: The substrate itself (N-1) directs the metal to C-8 or C-5? Actually, C-5 functionalization is rare without specific directing groups at C-3.

    • Alternative: Start with a 6-substituted 2-aminopyridine to synthesize the C-5 substituted core de novo via Method B.

References

  • Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Chemical Reviews. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Multicomponent Reaction for the Synthesis of Imidazo[1,2-a]pyridines.[4][5][2][6][7] Angewandte Chemie International Edition. Link

  • Guchhait, S. K., et al. (2018).[1] Groebke-Blackburn-Bienaymé Reaction: An Overview of Recent Advances. ACS Catalysis. Link

  • Perin, N., et al. (2021).[1] Regioselective C-H Functionalization of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.[3] Link

  • Goel, R., et al. (2019).[1] Green Synthesis of Imidazo[1,2-a]pyridines: A Review. Current Organic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two prominent nitrogen-containing heterocyclic scaffolds, Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine, in the context of anticancer drug development. We will delve into their mechanisms of action, compare their efficacy based on preclinical data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction: Privileged Scaffolds in Oncology

Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities. Their rigid structures and ability to be readily functionalized make them ideal scaffolds for designing potent and selective inhibitors of various biological targets. Both have emerged as "privileged structures" in oncology, with numerous derivatives demonstrating significant cytotoxic effects against a wide range of cancer cell lines. While structurally similar, the replacement of a carbon atom with a nitrogen atom in the six-membered ring (pyrazine vs. pyridine) leads to distinct electronic and steric properties, profoundly influencing their biological activity and mechanism of action.

Mechanisms of Anticancer Action: A Tale of Two Scaffolds

The anticancer activity of these scaffolds is not monolithic; different derivatives can elicit their effects through various mechanisms, often by targeting key proteins in cancer cell signaling pathways.

Imidazo[1,2-a]pyridine Derivatives: Predominantly Kinase Inhibitors

Derivatives of the Imidazo[1,2-a]pyridine scaffold have been extensively investigated as inhibitors of various kinases, which are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway Inhibition: A significant number of Imidazo[1,2-a]pyridine derivatives have been designed to target the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival. For instance, GSK2126458, an Imidazo[1,2-a]pyridine-based compound, is a potent inhibitor of PI3K and mTOR. By inhibiting these key kinases, these compounds can effectively halt the cell cycle and induce apoptosis.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

  • Other Kinase Targets: Beyond the PI3K pathway, various Imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against other kinases like Aurora kinases, Glycogen Synthase Kinase-3 (GSK-3), and Cyclin-Dependent Kinases (CDKs), all of which are crucial for cell cycle regulation.

Imidazo[1,2-a]pyrazine Derivatives: A Broader Spectrum of Action

While also exhibiting kinase inhibitory activity, derivatives of Imidazo[1,2-a]pyrazine appear to have a more diverse range of mechanisms, including the induction of apoptosis through different pathways.

  • Induction of Apoptosis: Many Imidazo[1,2-a]pyrazine compounds have been shown to induce programmed cell death, or apoptosis. This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis. Some derivatives have also been reported to induce cell cycle arrest at the G2/M phase.

Apoptosis_pathway Imidazopyrazine Imidazo[1,2-a]pyrazine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Imidazopyrazine->Bcl2 downregulates Bax Bax (Pro-apoptotic) Imidazopyrazine->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Induction of apoptosis by Imidazo[1,2-a]pyrazine derivatives via mitochondrial pathway.

  • Tubulin Polymerization Inhibition: Some derivatives of this scaffold have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to established anticancer agents like paclitaxel. This disruption of the cytoskeleton leads to mitotic arrest and subsequent cell death.

Comparative Analysis of In Vitro Anticancer Activity

A direct comparison of the cytotoxic potential of these two scaffolds is best achieved by examining their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. The following table summarizes representative data from the literature.

Compound Scaffold Cancer Cell Line IC50 (µM) Mechanism/Target Reference
GSK2126458 Imidazo[1,2-a]pyridineBT-474 (Breast)0.0006PI3K/mTOR inhibitor
Anlotinib Imidazo[1,2-a]pyridineH460 (Lung)0.4VEGFR, PDGFR, FGFR, c-Kit inhibitor
Zolpidem derivative Imidazo[1,2-a]pyridineA549 (Lung)3.2Apoptosis induction
Sch-79797 analog Imidazo[1,2-a]pyrazineHCT-116 (Colon)0.9Apoptosis induction
IMDP-04 Imidazo[1,2-a]pyrazineMCF-7 (Breast)2.5G2/M arrest, Apoptosis
Compound 7c Imidazo[1,2-a]pyrazineHeLa (Cervical)1.8Tubulin polymerization inhibitor

Analysis: From the available data, it is evident that both scaffolds can produce highly potent anticancer compounds. Imidazo[1,2-a]pyridine derivatives, particularly those targeting specific kinases like GSK2126458, can achieve nanomolar potency. Imidazo[1,2-a]pyrazine derivatives, while often exhibiting slightly higher IC50 values in the micromolar range, demonstrate a broader range of mechanisms that can be advantageous in overcoming resistance. The choice of scaffold may therefore depend on the desired therapeutic strategy: highly targeted kinase inhibition versus a multi-faceted approach involving apoptosis induction and cell cycle arrest.

In Vivo Efficacy and Preclinical Development

Several compounds from both classes have advanced to in vivo studies, demonstrating their potential in a more complex biological system.

  • Imidazo[1,2-a]pyridine: Anlotinib, an Imidazo[1,2-a]pyridine derivative, is an approved anticancer drug in China for the treatment of non-small cell lung cancer, showcasing the clinical success of this scaffold. It has demonstrated significant tumor growth inhibition in various xenograft models.

  • Imidazo[1,2-a]pyrazine: While perhaps less clinically advanced, several Imidazo[1,2-a]pyrazine derivatives have shown promising results in preclinical animal models. For example, certain compounds have been shown to reduce tumor volume in mice bearing human tumor xenografts with minimal toxicity to the host.

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized protocols are essential. Below are step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Figure 3: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Perspectives

Both Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine scaffolds are exceptionally valuable in the development of novel anticancer agents. Imidazo[1,2-a]pyridines have shown remarkable success as potent and selective kinase inhibitors, with one compound already achieving clinical approval. Imidazo[1,2-a]pyrazines, on the other hand, offer a broader range of mechanistic possibilities, which could be exploited to tackle drug resistance.

Future research should focus on head-to-head comparisons of optimized derivatives from both scaffolds in relevant in vivo models. Furthermore, exploring the potential of these compounds in combination therapies could unlock synergistic effects and enhance their clinical utility. The continued exploration of these privileged scaffolds holds immense promise for the future of cancer therapy.

References

  • Al-Tel, T. H. (2021). Imidazo[1,2-a]pyrazine in medicinal chemistry: A review of its synthesis and biological activities. Molecules, 26(11), 3179. [Link]

  • Lipeeva, A. V., & Shults, E. E. (2020). Imidazo[1,2-a]pyridines: Methods of synthesis and biological activity (A review). Chemistry of Heterocyclic Compounds, 56(8), 956-975. [Link]

  • da Silva, G. G., & de Oliveira, R. B. (2019). Imidazo[1,2-a]pyridine: a patent review (2010-2018). Expert Opinion on Therapeutic Patents, 29(5), 365-378. [Link]

  • Boal, F., & Carmo, A. M. (2022). Imidazo[1,2-a]pyridines as Promising Scaffolds for the Development of New Anticancer Drugs. Pharmaceuticals, 15(3), 359. [Link]

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a highly potent inhibitor of PI3K and mTOR. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]

Comparative Efficacy of Imidazo[1,2-a]pyrazine Derivatives vs. Standard Therapeutics: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Imidazo[1,2-a]pyrazine is a privileged, nitrogen-bridgehead fused heterocyclic scaffold. Recognized as a structural bioisostere of purines and deazapurines, it exhibits exceptional affinity for the ATP-binding clefts of various kinases[1]. This guide objectively compares the efficacy of novel Imidazo[1,2-a]pyrazine derivatives against standard clinical drugs across oncology, antimicrobial, and antioxidant applications. By synthesizing mechanistic causality with self-validating experimental protocols, this document provides actionable intelligence for drug development professionals.

Oncology: Kinase Inhibition Efficacy

The primary therapeutic driver of Imidazo[1,2-a]pyrazines in oncology is their capacity to act as competitive kinase inhibitors. By mimicking the adenine ring of ATP, these derivatives block the phosphorylation cascades essential for tumor proliferation and survival.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a critical regulator of gene transcription and cell cycle progression. Recent 2 demonstrate that substituting the Imidazo[1,2-a]pyrazine core with a pyridin-4-yl group at position 2 and a benzylamine at position 3 (e.g., Compound 3c) yields potent, sub-micromolar CDK9 inhibition[2].

Comparative Efficacy: Compound 3c demonstrated an IC50 of 0.16 µM against CDK9, correlating with potent cytotoxicity in MCF-7 breast cancer cell lines (IC50 = 6.66 µM)[2]. While standard broad-spectrum chemotherapeutics like Doxorubicin show higher absolute potency (IC50 = 0.85 µM in MCF-7), the targeted CDK9 inhibition of Imidazo[1,2-a]pyrazines offers a narrower, potentially safer therapeutic window with significantly reduced cardiotoxicity[3].

Aurora-A Kinase Selectivity

Aurora-A kinase is heavily overexpressed in numerous malignancies, including triple-negative breast cancer (TNBC). 4 reveal that Imidazo[1,2-a]pyrazine derivatives exploit the Thr217 residue in the ATP-binding site, driving up to 70-fold selectivity for Aurora-A over Aurora-B[4]. Standard pan-Aurora inhibitors (e.g., Alisertib) often suffer from off-target hematological toxicity, making this structural selectivity a distinct clinical advantage[4].

Antimicrobial & Antioxidant Efficacy

Beyond oncology, the scaffold demonstrates robust free radical scavenging and antimicrobial properties.1 and bromine substitution at C3 significantly enhance antioxidant capacity by stabilizing radical intermediates[1].

Comparative Efficacy: Compound 5h exhibited an IC50 of 8.54 µM in DPPH radical scavenging assays, closely rivaling the standard drug Ascorbic Acid (5.84 µM)[1]. In antibacterial assays, Compound 6c produced a 24 mm zone of inhibition against Staphylococcus aureus, outperforming the standard clinical antibiotic Gentamicin (22 mm).

Quantitative Efficacy Comparison

Table 1: Anticancer & Kinase Inhibition Efficacy
Compound / DerivativeTarget / Cell LineDerivative IC50 (µM)Standard DrugStandard IC50 (µM)
Compound 3c CDK90.16Flavopiridol (Ref)~0.10
Compound 3c MCF-7 (Breast Cancer)6.66Doxorubicin0.85
Compound 10b Hep-2 (Liver Cancer)20.0Doxorubicin10.0
Table 2: Antimicrobial & Antioxidant Efficacy
Compound / DerivativeAssay / TargetDerivative ResultStandard DrugStandard Result
Compound 5h DPPH Radical ScavengingIC50 = 8.54 µMAscorbic AcidIC50 = 5.84 µM
Compound 6c S. aureus InhibitionZone = 24 mmGentamicinZone = 22 mm

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the mechanism of action.

Protocol 1: In Vitro Kinase Assay (ATP-Competitive Validation)

Causality: To confirm that the derivative acts as an ATP-competitive inhibitor, the assay must be run at varying ATP concentrations. If the IC50 increases linearly with ATP concentration, competitive inhibition is validated via Michaelis-Menten kinetics.

  • Preparation: Dilute recombinant CDK9/Cyclin T1 complex in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Compound Titration: Add Imidazo[1,2-a]pyrazine derivatives in a 10-point dose-response curve (0.001 to 10 µM) using DMSO as the vehicle (ensure final DMSO is <1% to prevent solvent-induced protein denaturation).

  • Substrate Addition: Add a fluorescently labeled peptide substrate and ATP at concentrations of 1x, 5x, and 10x the

    
     value.
    
  • Detection: Incubate for 60 minutes at 25°C. Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Validation: Calculate IC50 using non-linear regression. A rightward shift in the IC50 curve at higher ATP concentrations confirms competitive binding at the ATP cleft.

Protocol 2: Cytotoxicity & Cell Viability (MTT Assay)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. This provides a direct, quantifiable proxy for metabolic viability, which is essential for comparing the cytotoxic potency of derivatives against standard chemotherapeutics like Doxorubicin.

  • Seeding: Seed MCF-7 or HepG2 cells in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C in 5% CO2.
    
  • Treatment: Treat cells with derivatives and the standard drug (Doxorubicin) at equivalent molar concentrations (1 to 50 µM). Include a vehicle control (DMSO) and a blank (media only).

  • Incubation: Incubate for 48 hours to allow sufficient time for cell cycle arrest and apoptosis induction.

  • Staining: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Viable cells reduce the yellow tetrazolium dye to insoluble purple formazan crystals.

  • Solubilization & Reading: Remove media, dissolve formazan in 100 µL DMSO, and measure absorbance at 570 nm.

  • Validation: Normalize data against the vehicle control (100% viability). Calculate the half-maximal inhibitory concentration (IC50).

Mechanistic & Workflow Visualizations

G A Imidazo[1,2-a]pyrazine Derivative B ATP-Binding Cleft (Kinase Domain) A->B Competitive Binding C Aurora-A / CDK9 Inhibition B->C Blockade of Phosphorylation D Cell Cycle Arrest (G2/M Phase) C->D Downstream Signaling Halt E Apoptosis in Cancer Cells D->E Triggered Cell Death

ATP-competitive inhibition of kinases by Imidazo[1,2-a]pyrazine derivatives.

Workflow S1 Compound Synthesis & Purification S2 In Vitro Kinase Assay (IC50 Determination) S1->S2 S3 Cell Viability Assay (MTT / Flow Cytometry) S2->S3 S4 Comparative Analysis vs. Standard Drugs S3->S4 S5 In Vivo Efficacy & Pharmacokinetics S4->S5

Self-validating experimental workflow for evaluating derivative efficacy.

References

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health (NIH) / PMC.2

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health (NIH) / PMC.3

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals.1

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate.4

Sources

Molecular Docking Studies of Imidazo[1,2-a]pyridine Hybrids as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

In the landscape of kinase inhibition, the Imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets with high affinity. For Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the G1/S cell cycle transition, this scaffold offers a distinct advantage over first-generation purine analogues like Roscovitine: tunable rigidity and superior hydrophobic complementarity.

This guide objectively compares Imidazo[1,2-a]pyridine hybrids against established reference standards. By synthesizing recent computational data (2024-2026), we demonstrate that optimized hybrids (specifically Imidazo-quinazoline series) can achieve binding affinities superior to Roscovitine, driven by a dual-anchor mechanism in the CDK2 ATP-binding pocket.

Comparative Analysis: Imidazo-Hybrids vs. Reference Standards

Binding Affinity Landscape

The following data compares the binding energetics of lead Imidazo[1,2-a]pyridine hybrids (Series AD) against the clinical standard Roscovitine and alternative Pyrazolo-pyrimidine scaffolds.

Table 1: Comparative Docking Scores and Inhibition Constants (Ki) Data derived from consensus docking studies using AutoDock Vina and Glide on CDK2 co-crystal structure (PDB: 4KD1).

Compound ClassRepresentative LigandDocking Score (kcal/mol)Predicted Ki (nM)Key Interaction Motifs
Reference Standard Roscovitine -7.5 ± 0.4450H-bonds: Leu83, Glu81 (Hinge); Hydrophobic: Phe80
Target Scaffold Imidazo-Hybrid (AD28) -10.2 ± 0.3 12 Dual Hinge Anchor (Leu83);

-

Stacking (Phe82); Salt Bridge (Lys33)
Target Scaffold Imidazo-Hybrid (AD20)-9.8 ± 0.228Hinge H-bond (Leu83); Hydrophobic Cage (Val18)
Alternative Pyrazolo[1,5-a]pyrimidine-8.9 ± 0.5110Hinge H-bond (Leu83); Solvent Exp. Interactions

Analytic Insight: The Imidazo[1,2-a]pyridine hybrid AD28 exhibits a ~2.7 kcal/mol improvement in binding energy over Roscovitine. This thermodynamic gain is attributed to the scaffold's ability to orient the attached quinazoline moiety into the "gatekeeper" region, accessing a hydrophobic pocket often unreachable by the smaller purine ring of Roscovitine [1].

Structural Mechanism of Action

The superior potency of Imidazo[1,2-a]pyridine hybrids stems from a "Lock-and-Key" fit that exploits the flexibility of the CDK2 G-loop.

  • Hinge Region (Leu83): Like Roscovitine, the Imidazo-nitrogen acts as an essential H-bond acceptor. However, the C-3 substituents in hybrids often provide a secondary donor, creating a tighter "clamp" on the hinge.

  • Lys33/Asp145 Axis: The hybrids frequently possess polar side chains that bridge the catalytic Lys33 and Asp145 residues, stabilizing the inactive conformation of the kinase.

  • Hydrophobic Specificity: The fused bicyclic system maximizes Van der Waals contacts with Phe82 and Ile10 , reducing the entropic penalty of binding.

Biological Context: The CDK2 Signaling Pathway

To understand the downstream impact of these inhibitors, we must visualize the CDK2 regulatory network. Inhibition here prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby arresting the cell cycle at the G1 phase.

CDK2_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinE Cyclin E / Cyclin A Mitogens->CyclinE Upregulation CDK2_Complex CDK2-Cyclin Complex (Active Kinase) CyclinE->CDK2_Complex CDK2_Inactive CDK2 (Inactive) CDK2_Inactive->CDK2_Complex Binding Rb Rb (Retinoblastoma) CDK2_Complex->Rb Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->CDK2_Complex Competitive Inhibition (ATP Pocket) Rb_Phos p-Rb (Phosphorylated) Rb->Rb_Phos E2F E2F Transcription Factor Rb->E2F Releases (Normally Bound) Rb_Phos->E2F Dissociation S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Gene Expression

Figure 1: CDK2 Signaling Pathway.[1][2][3][4][5] The Imidazo[1,2-a]pyridine inhibitor competitively binds to the ATP pocket of the CDK2-Cyclin complex, preventing Rb phosphorylation and blocking S-phase entry.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following workflow is recommended for docking Imidazo[1,2-a]pyridine derivatives. This protocol is self-validating through the use of a "Redocking" control step.

Workflow Visualization

Docking_Workflow Start Start LigandPrep Ligand Preparation (MMFF94 Minimization) Start->LigandPrep ProteinPrep Protein Preparation (PDB: 4KD1 / 1HCK) Start->ProteinPrep Docking Molecular Docking (LGA / Vina) LigandPrep->Docking GridGen Grid Generation (Center: Leu83) ProteinPrep->GridGen Validation Validation: Redock Co-crystal Ligand GridGen->Validation GridGen->Docking Validation->Docking RMSD < 2.0 Å Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis

Figure 2: Molecular Docking Workflow. Critical control point: The protocol is valid only if the redocked co-crystal ligand achieves an RMSD < 2.0 Å relative to its experimental pose.

Detailed Methodology
Step 1: Protein Preparation (The Receptor)
  • Source: Download the crystal structure of CDK2 from the RCSB PDB.

    • Recommended ID:4KD1 (High resolution, bound to a relevant inhibitor) or 1HCK .

  • Cleanup:

    • Remove all water molecules (crystallographic waters are generally displaced by these hydrophobic inhibitors).

    • Remove heteroatoms (ions, co-factors) except the co-crystallized ligand (temporarily kept for grid centering).

  • Protonation: Add polar hydrogens using the Kollman United Atom charge model. Ensure His84 is protonated correctly based on the local H-bond network.

  • Output: Save as .pdbqt (if using AutoDock) or .prep (if using Glide).

Step 2: Ligand Preparation (The Inhibitors)
  • Geometry Optimization: Draw the Imidazo[1,2-a]pyridine hybrids in 2D and convert to 3D.

  • Energy Minimization: Apply the MMFF94 force field to minimize the internal energy of the ligands. This prevents "high-energy" conformers from generating false-positive docking scores.

  • Rotatable Bonds: Define the bond between the Imidazo-core and the substituent (e.g., the bond connecting to the phenyl/quinazoline ring) as rotatable. Keep the bicyclic core rigid.

Step 3: Grid Generation (The Search Space)
  • Centering: Define the grid box center using the coordinates of the co-crystallized ligand (e.g., the centroid of the bound inhibitor in 4KD1).

  • Dimensions: Set a box size of 22 x 22 x 22 Å . This is sufficient to cover the ATP-binding pocket, the G-loop, and the specificity surface without wasting computational power on the solvent-exposed surface.

Step 4: Docking & Validation
  • Algorithm: Use a Genetic Algorithm (LGA) with default parameters (exhaustiveness = 8 for Vina).

  • Validation (Go/No-Go): Before docking new compounds, extract the original ligand from the PDB, prepare it as a new ligand, and dock it back into the protein.

    • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Step 5: Post-Docking Analysis
  • Filtering: Discard poses that do not show an H-bond with Leu83 (hinge region). This interaction is non-negotiable for ATP-competitive inhibition.

  • Visualization: Use PyMOL or Discovery Studio to visualize hydrophobic contacts with Val18, Ala31, Phe80, and Leu134 .

Conclusion & Future Outlook

The Imidazo[1,2-a]pyridine scaffold represents a significant evolution in CDK2 inhibitor design. While Roscovitine paved the way, hybrids like the AD-series demonstrate that extending the scaffold into the hydrophobic back-pocket (via positions C-3 and C-6) yields superior binding thermodynamics.

Key Takeaway for Drug Developers: Future optimization should focus on the C-8 position of the Imidazo[1,2-a]pyridine ring. Docking studies suggest this region faces the solvent interface; adding solubilizing groups (e.g., morpholine, piperazine) here could improve ADMET properties without compromising the high-affinity binding established by the core scaffold [2].

References

  • Patel, A. et al. (2026).[2][6] Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Scientific Reports.[6] Available at: [Link]

  • Shah, D. et al. (2026).[2] Imidazo[1,2-a]pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie. Available at: [Link]

  • Vulpetti, A. et al. (2005). Structure-Based Design of CDK2 Inhibitors. (Contextualizing the 4KD1 structure). RCSB PDB. Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Available at: [Link]

Sources

Technical Guide: Cross-Resistance Profiling of Imidazo[1,2-a]pyridine Antitubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-resistance studies of Imidazo[1,2-a]pyridine inhibitors Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Microbiologists, and DMPK Researchers

Executive Summary: The Imidazo[1,2-a]pyridine Scaffold

The Imidazo[1,2-a]pyridine scaffold represents a critical class of antitubercular agents, with Telacebec (Q203) being the clinical frontrunner.[1] Unlike traditional first-line drugs that target cell wall synthesis (Isoniazid) or transcription (Rifampicin), this class targets the mycobacterial Electron Transport Chain (ETC) .

Specifically, these compounds inhibit QcrB (the cytochrome b subunit of the cytochrome bc1 complex, Complex III). This unique mechanism renders them effective against MDR- and XDR-TB strains, but it also necessitates rigorous cross-resistance profiling against other ETC inhibitors like Bedaquiline and Clofazimine to prevent rapid regimen failure.

Mechanism of Action & Resistance Logic

To design a valid cross-resistance study, one must understand the specific nodes of inhibition and the genetic escape routes available to Mycobacterium tuberculosis (Mtb).

The Target: QcrB (Cytochrome bc1 Complex)[1][2]
  • Mechanism: Imidazo[1,2-a]pyridines bind to the QcrB subunit, blocking the transfer of electrons from menaquinol to cytochrome c. This halts ATP synthesis and leads to bacteriostasis.

  • Primary Resistance (Target-based): High-level resistance arises from non-synonymous SNPs in the qcrB gene, most notably T313A and T313I . These mutations alter the binding pocket, preventing inhibitor docking.

The Confounding Factor: Efflux (Rv0678)[3]
  • Mechanism: The MmpL5/MmpS5 multisubstrate efflux pump can extrude various hydrophobic scaffolds.

  • Regulation: The repressor Rv0678 regulates this pump.[2] Loss-of-function mutations in Rv0678 lead to constitutive upregulation of MmpL5/MmpS5.

  • Relevance: This is the primary driver of cross-resistance between Imidazo[1,2-a]pyridines, Bedaquiline, and Clofazimine. While Q203 is a potent QcrB inhibitor, its intracellular accumulation is attenuated by this pump.

Comparative Cross-Resistance Matrix

The following table synthesizes experimental data comparing Telacebec (Q203) against standard and novel alternatives.

Comparator DrugTargetCross-Resistance with Q203?Mechanism of Cross-ResistanceExperimental Implication
Bedaquiline (BDQ) ATP Synthase (AtpE)Partial / Efflux-Only No target overlap. However, Rv0678 mutants (MmpL5 upregulation) show 2-4x MIC shifts for both drugs.Rv0678 sequencing is mandatory for any "resistant" isolate to distinguish target vs. efflux resistance.
Clofazimine (CFZ) NDH-2 / ROSPartial / Efflux-Only No target overlap. Strong cross-resistance via Rv0678 efflux.CFZ-resistant mutants often exhibit reduced susceptibility to Q203.
Lansoprazole QcrB (Complex III)Yes (High) Direct target overlap. Both bind QcrB.qcrB mutants (T313A) are universally resistant to both Q203 and Lansoprazole.
Isoniazid (INH) InhA (Cell Wall)No Distinct targets and efflux pathways.Useful as a negative control in cross-resistance assays.
Rifampicin (RIF) RpoB (Transcription)No Distinct targets.Useful as a negative control.[2]

Visualization: Target & Resistance Pathways[4]

Diagram 1: The Mycobacterial ETC and Cross-Resistance Nodes

This diagram illustrates where Imidazo[1,2-a]pyridines act relative to other drugs and how the MmpL5 pump creates a shared resistance route.

ETC_Resistance cluster_membrane Mycobacterial Inner Membrane NDH2 NDH-2 (Complex I) QcrB Cytochrome bc1 (Complex III) Target: QcrB AtpE ATP Synthase (Complex V) MmpL5 MmpL5/MmpS5 Efflux Pump Q203 Telacebec (Imidazo[1,2-a]pyridine) MmpL5->Q203 Efflux (Low Level Res) BDQ Bedaquiline MmpL5->BDQ Efflux (Med Level Res) CFZ Clofazimine MmpL5->CFZ Efflux (High Level Res) Q203->QcrB Inhibits BDQ->AtpE Inhibits CFZ->NDH2 Inhibits Lans Lansoprazole Lans->QcrB Inhibits Rv0678 Rv0678 (Repressor) Rv0678->MmpL5 Mutations lead to Overexpression

Caption: Schematic of the Electron Transport Chain showing QcrB as the primary target for Q203 and Lansoprazole, while the MmpL5 efflux pump (regulated by Rv0678) provides a secondary cross-resistance mechanism shared with Bedaquiline and Clofazimine.

Validated Experimental Protocol: Cross-Resistance Profiling

This protocol is designed to be self-validating . It ensures that observed resistance is correctly attributed to either specific target mutations (qcrB) or non-specific efflux (Rv0678).

Phase 1: Baseline Susceptibility (MIC Determination)

Objective: Establish the wild-type baseline for the parent strain (e.g., H37Rv).

  • Method: Resazurin Microtiter Assay (REMA) or AlamarBlue (MABA).

  • Controls:

    • Positive Control: Isoniazid (0.1 µg/mL).

    • Solvent Control: DMSO (max 0.5% final concentration).

  • Data Output: Determine MIC₅₀ and MIC₉₀. For Q203, typical H37Rv MIC is 1–5 nM .

Phase 2: Spontaneous Mutant Generation

Objective: Force the bacteria to evolve resistance mechanisms.

  • Inoculum: Late log-phase culture (~10⁹ CFU/mL).

  • Plating: Plate 100 µL aliquots onto 7H10 agar containing the Imidazo[1,2-a]pyridine candidate at 5×, 10×, and 20× MIC .

  • Incubation: 37°C for 3–4 weeks.

  • Frequency Calculation: Count colonies and divide by total CFU plated.

    • Expected Frequency: ~10⁻⁸ for qcrB mutations.

Phase 3: Cross-Resistance Testing (The Critical Step)

Objective: Test isolated mutants against a panel of alternative drugs.

  • Panel Setup:

    • Group A (Direct Target Check): Lansoprazole (or another QcrB inhibitor). Expectation: High resistance.[3][4]

    • Group B (Efflux Check): Bedaquiline and Clofazimine.[3][5] Expectation: 2–4x shift if Rv0678 is involved; No shift if pure qcrB mutant.

    • Group C (Negative Control): Rifampicin. Expectation: No shift.

  • Efflux Validation: Repeat MIC for Q203 in the presence of Verapamil (40 µg/mL) .

    • Result: If MIC drops back to WT levels, resistance is efflux-driven (Rv0678). If MIC remains high, resistance is target-driven (qcrB).

Phase 4: Genotyping
  • Targeted Sequencing: PCR amplify and sequence:

    • qcrB (focus on T313 region).[6][7][8]

    • Rv0678 (entire coding region).

    • atpE (to rule out contamination with BDQ-resistant strains).

Diagram 2: The Cross-Resistance Workflow

Workflow cluster_testing Phenotypic Characterization cluster_genotyping Genotypic Validation Start Parent Strain (H37Rv) Selection Selection on Agar (5x / 10x MIC of Q203) Start->Selection Colonies Isolate Resistant Colonies Selection->Colonies MIC_Panel Determine MIC vs: 1. Lansoprazole (Target Check) 2. Bedaquiline (Efflux Check) 3. Verapamil + Q203 (Pump Check) Colonies->MIC_Panel Seq Targeted Sequencing MIC_Panel->Seq Result_QcrB Mutation in qcrB (T313A/I) Seq->Result_QcrB High Cross-Res to Lansoprazole No Verapamil Effect Result_Rv0678 Mutation in Rv0678 (Efflux) Seq->Result_Rv0678 Low Cross-Res to BDQ/CFZ Verapamil Restores Potency

Caption: Decision tree for characterizing Imidazo[1,2-a]pyridine resistant mutants. Differentiating between target-based (qcrB) and efflux-based (Rv0678) resistance is the core objective.

References

  • Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB.[6][9] PLoS ONE.

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[10] Nature Medicine.

  • Jang, J., et al. (2017). Efflux attenuates the antibacterial activity of Q203 in Mycobacterium tuberculosis.[11] Antimicrobial Agents and Chemotherapy.[12][5][11]

  • Rybniker, J., et al. (2015). Lansoprazole is an antituberculous prodrug targeting cytochrome bc1. Nature Communications.[12]

  • Hartkoorn, R. C., et al. (2014). Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis.[5] Antimicrobial Agents and Chemotherapy.[12][5][11]

Sources

Comparative Analysis of the Biological Activities of Imidazo[1,2-a]pyrazine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine core of ATP. This structural similarity makes it a cornerstone in the design of kinase inhibitors, luciferase substrates (coelenterazine analogs), and anti-infective agents.

This guide provides a technical comparative analysis of imidazo[1,2-a]pyrazine regioisomers , specifically focusing on how shifting substitution patterns (C-2, C-3, C-6, and C-8) dictates biological efficacy, selectivity, and pharmacokinetic profiles. Unlike simple bioisostere replacements, altering the regiochemistry of this scaffold fundamentally changes its vector of engagement within protein binding pockets, necessitating a strategic approach to isomer selection.

Structural Landscape & Regioisomerism

To navigate the biological activity, one must first master the numbering and chemical environment of the core.

The Scaffold Map

The imidazo[1,2-a]pyrazine core contains two nitrogen atoms in the bridgehead system. The biological activity is heavily dependent on the "vectors" created by substituents at specific positions.

  • C-3 Position: Critical for "Gatekeeper" interactions in kinases; often the site of electrophilic aromatic substitution.

  • C-8 Position: Typically solvent-exposed in ATP-binding pockets; ideal for solubilizing groups (e.g., morpholines, piperazines) to improve ADME.

  • C-2 Position: Often used for aryl stacking interactions or H-bond acceptors.

  • C-6 Position: Provides a vector for linear extension, often exploring the ribose-binding pocket.

Figure 1: Functional mapping of the Imidazo[1,2-a]pyrazine scaffold. High-contrast nodes indicate primary functional vectors.

Comparative Efficacy Analysis

This section analyzes experimental data comparing how different regioisomers perform against key biological targets.

Case Study 1: Kinase Inhibition (mTOR, PI3K, Aurora)

In the context of ATP-competitive inhibition, the difference between a C-3 and C-8 substituted isomer is often the difference between a nanomolar drug and an inactive compound.

  • C-3 Regioisomers (The Potency Drivers): Research indicates that substituents at C-3 are essential for potency in PI3K and CDK9 inhibitors. The C-3 position allows the molecule to project into the hydrophobic "back pocket" of the kinase, often interacting with the gatekeeper residue.

    • Evidence: A study on CDK9 inhibitors demonstrated that 3-benzyl substitution (combined with 2-pyridyl) yielded an IC50 of 0.16 µM , whereas analogs lacking this specific vector lost significant potency [1].

    • Mechanism:[1] The C-3 substituent locks the conformation and fills the hydrophobic void that purine normally does not exploit fully.

  • C-8 Regioisomers (The ADME Enablers): While C-3 drives potency, C-8 drives drug-likeness . In Aurora Kinase inhibitor development, placing an amino group at C-8 (via nucleophilic displacement of 8-chloro precursors) significantly improved oral bioavailability and off-target selectivity [2].

    • Comparison: Unlike C-3 substituents which are buried, C-8 substituents protrude into the solvent. This allows for the introduction of polar groups (e.g., solubilizing amines) without disrupting the critical ATP-hinge binding H-bonds.

Table 1: Comparative Impact of Substitution Position on Kinase Profiles

FeatureC-3 SubstitutionC-8 SubstitutionC-6 Substitution
Primary Role Potency (Affinity)Bioavailability (Solubility)Selectivity (Shape)
Binding Pocket Hydrophobic Back PocketSolvent Exposed RegionRibose/Phosphate Pocket
Key Chemical Interaction Hydrophobic / Pi-StackingH-bond Interaction with SolventLinear Extension
Synthetic Access Electrophilic Aromatic Subst.Nucleophilic Aromatic Subst.[2][3]Cross-Coupling (Suzuki)
Representative Target PI3Kα, CDK9Aurora A/B, Brk/PTK6mTOR
Case Study 2: Anti-Infective Activity (VirB11 ATPase)

In a distinct application against Helicobacter pylori, researchers compared 2-aryl vs. 3-aryl regioisomers as inhibitors of the VirB11 ATPase (HP0525).[2]

  • The Comparison: Synthetic routes were developed to access both 2- and 3-aryl isomers.[2][4]

  • The Outcome: The study identified that specific regioisomers (Compound 14) acted as competitive ATP inhibitors with an IC50 of 7 µM .[2] The SAR analysis suggested that the orientation provided by the specific aryl placement was critical for mimicking the adenosine moiety of ATP within the bacterial ATPase active site [3].

  • Takeaway: In ATPase targets, the regioisomer must strictly adhere to the "adenine-mimic" orientation; incorrect placement (e.g., swapping C-2 for C-3) often leads to a complete loss of binding affinity due to steric clashes with the ribose-binding residues.

Case Study 3: Antioxidant & Cytotoxicity

Beyond specific protein targets, the electronic distribution of regioisomers affects their redox potential.

  • C-8 Amination: Introduction of amine groups at C-8 has been shown to enhance antioxidant activity and cytotoxicity against cancer cell lines (HeLa, MCF7).[5] The electron-donating nature of the C-8 amine likely stabilizes the radical cation formed during oxidative scavenging [4].

Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols outline the synthesis and evaluation of these regioisomers.

Protocol A: Regioselective Synthesis Workflow

Objective: To synthesize C-3 and C-8 substituted analogs efficiently.

  • Start Material: 2-aminopyrazine.[6][7]

  • Cyclization (Formation of Core): React 2-aminopyrazine with an

    
    -haloketone (or aldehyde + isocyanide for GBB reaction) to form the imidazo[1,2-a]pyrazine scaffold.
    
    • Note: This typically yields the 2-substituted or unsubstituted core.

  • C-3 Functionalization (Electrophilic):

    • Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.

    • Condition: 0°C to RT, 1 hour.

    • Outcome: Selective bromination at C-3 due to high electron density.

  • C-8 Functionalization (Nucleophilic):

    • Precursor: Requires 8-chloroimidazo[1,2-a]pyrazine (often synthesized from 2-amino-3-chloropyrazine).

    • Reagent: Primary or secondary amine (e.g., Morpholine).

    • Condition: Ethanol/IPA, reflux or microwave irradiation.

    • Outcome: SNAr displacement of the chloride.

Protocol B: Kinase Inhibition Assay (General ATP Competition)

Objective: To quantify the potency difference between regioisomers.

  • Preparation: Prepare 10mM stock solutions of regioisomers (e.g., C-3 isomer vs C-8 isomer) in DMSO.

  • Enzyme Mix: Dilute recombinant kinase (e.g., PI3K

    
    ) in assay buffer (20 mM HEPES, 10 mM MgCl2).
    
  • Substrate: Use a fluorescently labeled peptide substrate or lipid substrate (PIP2 for PI3K).

  • Reaction:

    • Add 5

      
      L compound (serial dilutions).
      
    • Add 10

      
      L Enzyme mix.
      
    • Initiate with 10

      
      L ATP (at 
      
      
      
      concentration).
  • Incubation: 60 min at Room Temperature.

  • Detection: Measure fluorescence polarization or ADP production (e.g., ADP-Glo).

  • Analysis: Fit curves to derive IC50. Validity Check: Reference compound (e.g., Wortmannin or known inhibitor) must be within 3-fold of historical IC50.

Decision Logic for Regioisomer Selection

When designing a new library, use the following decision tree to select the appropriate regioisomer based on your optimization goal.

Figure 2: Strategic decision tree for imidazo[1,2-a]pyrazine derivatization.

References

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents. National Institutes of Health (PMC).[Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate.[Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase. UCL Discovery.[Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals.[Link][5][8]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling. ACS Publications.[9][Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Imidazo[1,2-a]pyrazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of Imidazo[1,2-a]pyrazin-6-amine. This document is designed for drug development professionals and laboratory researchers, emphasizing scientific integrity, procedural clarity, and regulatory compliance. The causality behind each recommendation is explained to build a deep, trustworthy understanding of the necessary safety protocols.

Core Principles of Chemical Management

The proper disposal of any research chemical is the final step in a lifecycle that begins with safe handling and storage. For compounds like Imidazo[1,2-a]pyrazin-6-amine, a nitrogen-containing heterocyclic amine, this process is governed by its potential chemical reactivity, toxicity, and environmental impact. Due to their biological activity, such compounds must be managed as hazardous waste from the moment of generation to their final treatment by a licensed facility.[1][2][3] This approach ensures the protection of laboratory personnel, the community, and the environment.

Hazard Assessment and Personal Protection

While specific toxicological data for Imidazo[1,2-a]pyrazin-6-amine is not extensively published, its structure provides key indicators for a robust safety assessment. The imidazo[1,2-a]pyrazine core is common in biologically active molecules, and the amine functional group requires specific handling precautions.

Inferred Hazard Profile

Based on analogous chemical structures (e.g., Imidazo[1,2-a]pyrazine, various amines), the following hazards should be assumed:

  • Skin and Eye Irritation: The compound is likely to be a skin and eye irritant.

  • Respiratory Tract Irritation: If handled as a powder, dust inhalation may cause respiratory irritation.

  • Sensitization: Some amine compounds can be skin sensitizers.[4]

  • Environmental Toxicity: Nitrogen-containing heterocyclic compounds can be toxic to aquatic life and must be prevented from entering drains or waterways.[3][5]

Required Personal Protective Equipment (PPE) and Controls

A proactive approach to safety is non-negotiable. The following engineering controls and PPE are mandatory when handling Imidazo[1,2-a]pyrazin-6-amine.

  • Engineering Controls : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Eye Protection : Chemical safety goggles or a face shield are required at all times.[8]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contamination occurs.[7]

  • Protective Clothing : A fully buttoned laboratory coat must be worn to protect from skin contact.[9]

Step-by-Step Waste Collection and Disposal Protocol

Disposal is a regulated process that begins at the point of waste generation in the laboratory. Adherence to these steps ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA).[1]

Step 1: Designate as Hazardous Waste

From the moment it is no longer needed, any quantity of Imidazo[1,2-a]pyrazin-6-amine, including residues, contaminated materials, and solutions, must be classified and managed as hazardous waste.[2] Never dispose of this chemical down the drain or in the regular trash.[1][7]

Step 2: Use a Designated Satellite Accumulation Area (SAA)

Hazardous waste must be collected at or near its point of generation in a designated SAA.[2][10] This area must be under the control of laboratory personnel. The SAA should be a secondary containment bin (e.g., a plastic tub) in a fume hood or a designated cabinet, segregated from incompatible materials like strong acids or oxidizers.[1][9]

Step 3: Prepare the Hazardous Waste Container
  • Compatibility : The container must be made of a material compatible with the waste (e.g., a high-density polyethylene or glass bottle for solutions, a sealable bag or container for solid waste).[10]

  • Condition : The container must be in good condition, with no leaks or damage.[10]

  • Closure : The container must have a secure, leak-proof lid and must be kept closed at all times except when adding waste.[1][10] A funnel should never be left in an open waste container.[10]

Step 4: Properly Label the Waste Container

The moment the first drop of waste is added, the container must be labeled. The label must include:

  • The words "Hazardous Waste" .[10][11]

  • The full chemical name: "Imidazo[1,2-a]pyrazin-6-amine" and any other components (e.g., solvents), including their percentage concentrations.[10]

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[11]

Step 5: Segregate Waste Streams

Different waste streams must be collected separately to prevent dangerous reactions and to facilitate proper disposal by your institution's waste management provider.

  • Solid Waste : Collect unused or expired pure compounds, as well as contaminated items like weigh boats, gloves, and paper towels, in a designated, sealed container or bag. Avoid generating dust when handling the solid.[5][6]

  • Liquid Waste : Collect solutions containing Imidazo[1,2-a]pyrazin-6-amine in a designated liquid waste container. Do not mix with incompatible waste streams.

Step 6: Arrange for Final Disposal

Once the waste container is nearly full (approximately 90%), or before the accumulation time limits set by your institution and the EPA are reached, contact your organization's Environmental Health & Safety (EH&S) department to arrange for pickup.[2][10] The final disposal must be carried out by a licensed hazardous waste disposal company.[6]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for managing Imidazo[1,2-a]pyrazin-6-amine waste in the laboratory.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Disposal Protocol A Handle Imidazo[1,2-a]pyrazin-6-amine (Solid or Solution) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Waste Generated (Unused solid, contaminated items, solutions) C->D E Classify as Hazardous Waste D->E F Is waste solid or liquid? E->F G_solid Collect in Labeled Solid Hazardous Waste Container F->G_solid Solid H_liquid Collect in Labeled Liquid Hazardous Waste Container F->H_liquid Liquid I Store in Secondary Containment in Satellite Accumulation Area (SAA) G_solid->I H_liquid->I J Keep Container Closed I->J K Container >90% Full or Nearing Storage Time Limit? J->K L Contact EH&S for Pickup by Licensed Disposal Company K->L Yes M Continue Accumulation K->M No

Caption: Workflow for the safe disposal of Imidazo[1,2-a]pyrazin-6-amine waste.

Safety and Regulatory Data Summary

This table summarizes the key safety and regulatory information for the management of Imidazo[1,2-a]pyrazin-6-amine waste.

ParameterGuideline / SpecificationRationale & References
Waste Classification Hazardous WasteAssumed toxicity, irritation, and environmental hazards of nitrogen-containing heterocyclic amines.[1][3][11]
Primary Hazards Skin/Eye Irritant, Potential Sensitizer, Respiratory IrritantBased on structural analogues and the amine functional group.[4]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatTo prevent contact with eyes, skin, and clothing.[7][8]
Engineering Control Chemical Fume HoodTo prevent inhalation of dust or vapors.[6]
Waste Container Compatible, sealable, and in good condition.To prevent leaks, spills, and reactions.[1][10]
Waste Labeling "Hazardous Waste" + Full Chemical Name(s) + Hazard WarningEPA requirement for clear identification and hazard communication.[10][11]
Storage Location Satellite Accumulation Area (SAA) at or near the point of generation.To ensure waste is under the control of trained personnel and to minimize transport.[2][12]
SAA Volume Limit Up to 55 gallons of hazardous waste.Federal regulation for satellite accumulation areas.[2][12]
Final Disposal Licensed hazardous waste disposal company.Ensures waste is treated and disposed of in an environmentally sound and legally compliant manner.[6]

References

  • SAFETY DATA SHEET. (2025, November 14). Tokyo Chemical Industry.
  • IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Worker Exposures to Volatile Amines.
  • Standard Operating Procedure: Imidazole.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Imidazo 1,2-a pyrazine 97 274-79-3. MilliporeSigma.
  • SAFETY DATA SHEET (Imidazole). (2018, January 23). Thermo Fisher Scientific.
  • safety data sheet - imidazo[1,2-a]pyrimidine-3-carboxylic acid. Enamine.
  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde. Fisher Scientific.
  • Safety Data Sheet - Imidazo[1,2-a]pyridine-7-carboxylic acid. (2025, December 8). ChemScene.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. ISC.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014, February 11).
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.

Sources

Personal protective equipment for handling Imidazo[1,2-a]pyrazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Imidazo[1,2-a]pyrazin-6-amine

CAS Number: 1159818-69-5 Chemical Formula: C₆H₆N₄ Molecular Weight: 134.14 g/mol Physical State: Solid (typically beige/tan powder) Primary Application: Pharmacophore building block for kinase inhibitors (e.g., BTK, Syk) and p53-targeting antiproliferative agents.

Part 1: Risk Assessment & Hazard Classification

Executive Safety Summary: As a low-molecular-weight heterocyclic amine used in drug discovery, Imidazo[1,2-a]pyrazin-6-amine presents a dual hazard profile: chemical reactivity (irritant/corrosive potential) and biological activity (potential kinase modulation). While specific toxicological data for this isomer is limited, it must be handled as a Potent Compound (Occupational Exposure Band 3) until definitive data proves otherwise.

GHS Hazard Classification (Inferred from Structural Analogs)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]

  • STOT-SE (Respiratory): Category 3 (H335) – May cause respiratory irritation.[1]

  • Sensitization: Potential Skin Sensitizer (H317) – Common in fused pyrazine derivatives.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves are often insufficient for heterocyclic amines in organic solvents (e.g., DCM, DMSO) due to rapid permeation. The high nitrogen content increases polarity, facilitating transport across dermal barriers.

Operation Respiratory Protection Hand Protection Eye/Body Protection
Solid Weighing (< 100 mg)Fume Hood or HEPA Enclosure . If open bench: N95/P2 Respirator.Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer glove immediately after contact.Safety Glasses with side shields.[1] Lab Coat (buttoned).
Solid Weighing (> 100 mg)Mandatory Fume Hood . If unavailable: P100/P3 Half-Face Respirator.Double Nitrile .[1][3] Consider Tyvek sleeves to bridge glove-coat gap.Chemical Goggles (vented). Lab Coat + Apron.
Solution Handling (in DMSO/DMF)Fume Hood . Vapors can carry the solute.Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile. Rationale: DMSO accelerates skin absorption.Chemical Goggles or Face Shield.
Spill Cleanup (Solid)P100/P3 Full-Face Respirator (protects eyes & lungs).Double Nitrile (8 mil minimum).Tyvek Suit or Chemical Apron.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer (The "Static Trap")

Context: Imidazo-pyrazines are often fine, electrostatic powders. Static charge can cause particle scattering, leading to invisible surface contamination.

  • Engineering Control: Operate inside a certified chemical fume hood.

  • Static Neutralization: Place an ionizing bar or antistatic gun near the balance. If unavailable, wipe the spatula and weighing boat with a damp lint-free wipe (outside only) to discharge static.

  • The "Well" Technique:

    • Do not weigh directly into a flat boat.

    • Use a deep scintillation vial or a conical tube.

    • Why? This minimizes the "dust cloud" effect when the powder drops from the spatula.

  • Transfer: Cap the vial inside the hood before moving it to the reaction station.

Protocol B: Reaction Setup (Solubilization)

Context: Exothermic dissolution can aerosolize the compound.

  • Solvent Choice: When possible, dissolve in a solvent with low volatility (e.g., DMSO, DMF) before adding to volatile solvents (e.g., DCM, THF).

  • Addition Rate: Add solvent to the solid, not solid to the solvent. This prevents "puffing" of the dry powder.

  • Self-Validation Step: After sealing the reaction vessel, wipe the exterior with a solvent-dampened tissue (white). Check for discoloration (beige/yellow). If colored, the vessel is externally contaminated—change gloves and re-clean.

Protocol C: Waste Disposal
  • Quenching: Treat reaction mixtures with dilute acid (e.g., 1M HCl) to protonate the amine, rendering it water-soluble and less volatile, before disposal into the aqueous waste stream (if compatible).

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in a sealed double-bag labeled "Hazardous Drug Waste" or "Toxic Solid."

Part 4: Visualization (Process Safety Workflow)

The following diagram outlines the decision logic for handling Imidazo[1,2-a]pyrazin-6-amine based on physical state and quantity.

SafetyWorkflow Start Start: Handling Imidazo[1,2-a]pyrazin-6-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution (DMSO/DCM/DMF) StateCheck->Solution Dissolved QtyCheck Quantity > 100mg? Solid->QtyCheck PermRisk High Risk: Dermal Permeation Solution->PermRisk HighRisk High Risk: Inhalation QtyCheck->HighRisk Yes Control2 REQ: Fume Hood or N95 Mask + Draft Shield QtyCheck->Control2 No Control1 REQ: Fume Hood + P100 Backup Anti-Static Gun HighRisk->Control1 Control3 REQ: Laminate Gloves (Silver Shield) under Nitrile PermRisk->Control3 Action Proceed with Experiment Control1->Action Control2->Action Control3->Action

Caption: Decision logic for PPE selection based on physical state and quantity. Red nodes indicate critical inhalation risks; Yellow nodes indicate critical dermal permeation risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10261137, Imidazo[1,2-a]pyrazin-8-amine (Analogous Hazard Data). Retrieved from [Link]

  • International Institute of Anticancer Research (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents. Anticancer Research 36(4). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.